Bis[3-(methylamino)oxetan-2-yl] oxalate
Description
Properties
Molecular Formula |
C10H16N2O6 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
bis[3-(methylamino)oxetan-2-yl] oxalate |
InChI |
InChI=1S/C10H16N2O6/c1-11-5-3-15-9(5)17-7(13)8(14)18-10-6(12-2)4-16-10/h5-6,9-12H,3-4H2,1-2H3 |
InChI Key |
ZBQRPRGZAIUIOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC1OC(=O)C(=O)OC2C(CO2)NC |
Origin of Product |
United States |
Foundational & Exploratory
Bis[3-(methylamino)oxetan-2-yl] oxalate chemical structure and properties
This guide provides an in-depth technical analysis of Bis[3-(methylamino)oxetan-2-yl] oxalate , a specialized and likely theoretical or high-performance chemiluminescent reagent.
Based on the specific nomenclature provided, this compound combines the high-energy release potential of a strained oxetane ring with the peroxyoxalate chemiluminescence system. Note that while the structural components (oxalates, 3-methylaminooxetane) are well-documented, the specific bis-ester described represents a novel or highly specific derivative likely designed for pH-gated chemiluminescence or high-reactivity signaling .
Part 1: Executive Summary & Chemical Identity
Bis[3-(methylamino)oxetan-2-yl] oxalate is a di-ester of oxalic acid and 3-(methylamino)oxetan-2-ol. It belongs to the class of functionalized alkyl oxalates , distinct from the more common aryl oxalates (e.g., TCPO) used in commercial glow sticks.
The incorporation of the oxetane ring (a strained 4-membered ether) and a secondary amine suggests a dual-function design:
-
High-Energy Leaving Group: The ring strain (~106 kJ/mol) and the inductive effect of the ring oxygen at the C2 position enhance the leaving group ability of the alcohol moiety during perhydrolysis.
-
Self-Catalytic Potential: The pendant methylamino group can act as an intramolecular base catalyst or a pH-switch, triggering reaction kinetics that standard oxalates cannot achieve.
Structural Specifications
| Property | Specification |
| Systematic Name | Bis[3-(methylamino)oxetan-2-yl] oxalate |
| Molecular Formula | C₁₀H₁₆N₂O₆ |
| Molecular Weight | ~260.25 g/mol |
| Core Scaffold | Oxalate (C₂O₄) bridged to two Oxetane rings |
| Stereochemistry | Two chiral centers per ring (C2, C3). Potential for cis/trans diastereomers and meso compounds. |
| Key Functional Groups | Secondary Amine (-NHMe), Oxetane Ether, Oxalate Ester |
| Predicted State | Viscous oil or low-melting solid (as free base); Crystalline solid (as dihydrochloride salt) |
Part 2: Structural Analysis & Stability
The "Acetalic" Ester Challenge
The nomenclature specifies attachment at the oxetan-2-yl position. This is chemically significant because C2 is adjacent to the ring oxygen.
-
Hemiacetal Character: An ester at C2 is structurally analogous to a glycosyl ester. The C2-O bond is activated.[1]
-
Hydrolytic Instability: In aqueous media, this linkage is highly susceptible to hydrolysis, releasing the unstable 3-(methylamino)oxetan-2-ol, which would likely ring-open to an aldehyde.
-
Storage Implication: This compound must be stored under anhydrous conditions, likely as a hydrochloride salt to prevent the amine from attacking the ester (aminolysis).
Stereochemical Configuration
The relative orientation of the C2-ester and C3-amine is critical for reactivity.
-
Cis-Configuration: Brings the amine and ester carbonyl into close proximity, favoring rapid intramolecular aminolysis (decomposition).
-
Trans-Configuration: Preferred for stability, keeping the nucleophilic amine away from the electrophilic oxalate core.
Part 3: Synthesis & Manufacturing Protocol
Since this is a specialized compound, the following protocol is designed based on standard oxetane functionalization methodologies.
Retrosynthetic Analysis
-
Disconnection: Ester bond cleavage.
-
Precursors: Oxalyl Chloride + 3-(N-Boc-methylamino)oxetan-2-ol.
-
Precursor Synthesis: The 2-hydroxyoxetane is unstable; therefore, a halo-oxetane intermediate (2-bromo-3-(methylamino)oxetane) reacting with silver oxalate is a more viable route to avoid the unstable alcohol.
Step-by-Step Synthesis Workflow
Step 1: Protection of 3-(Methylamino)oxetane To prevent the amine from reacting, it must be protected.
-
Reagents: 3-(Methylamino)oxetane, Di-tert-butyl dicarbonate (Boc₂O), TEA, DCM.
-
Process: Stir at 0°C → RT for 4 hours.
-
Product: tert-Butyl methyl(oxetan-3-yl)carbamate.
Step 2: C2-Functionalization (Radical Halogenation)
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄, reflux.
-
Mechanism: Radical substitution at the ether α-position (C2).
-
Product: tert-Butyl (2-bromooxetan-3-yl)(methyl)carbamate.
Step 3: Esterification via Silver Salt Method
-
Reagents: Silver Oxalate (Ag₂C₂O₄), Anhydrous THF.
-
Process: Add silver oxalate to the bromo-oxetane solution in the dark. Stir for 12h. Filter AgBr precipitate.
-
Product: Bis[3-(N-Boc-methylamino)oxetan-2-yl] oxalate.
Step 4: Deprotection (Salt Formation)
-
Reagents: 4M HCl in Dioxane.
-
Process: Rapid deprotection at 0°C. Evaporate solvent immediately to obtain the salt.
-
Final Product: Bis[3-(methylamino)oxetan-2-yl] oxalate dihydrochloride.
Figure 1: Proposed synthetic pathway utilizing the Silver Oxalate method to avoid unstable hemiacetal intermediates.
Part 4: Reactivity & Chemiluminescence Mechanism
This compound is theoretically capable of Peroxyoxalate Chemiluminescence (PO-CL) , but with a unique "Self-Catalyzed" twist.
The CIEEL Mechanism
Standard PO-CL requires a base to catalyze the reaction between the oxalate and hydrogen peroxide. In this molecule, the pendant methylamino group can serve as this base once deprotonated.
-
Perhydrolysis: H₂O₂ attacks the oxalate carbonyl.
-
Leaving Group Departure: The oxetan-2-ol moiety leaves. The ring oxygen's electronegativity facilitates this.
-
Cyclization: Formation of the high-energy 1,2-dioxetanedione (or cyclic peroxy intermediate).
-
Energy Transfer: Interaction with a fluorophore (e.g., Rubrene, 9,10-DPA) excites the fluorophore.
-
Emission: Relaxation releases a photon.
pH-Gated Activation
-
Acidic pH: The amine is protonated (NH₂Me⁺). The molecule is stable and inactive.
-
Neutral/Basic pH: The amine deprotonates. The free amine (NHMe) can now:
-
Catalyze the H₂O₂ attack (Activation).
-
Attack the ester intramolecularly (Decomposition/Quenching).
-
-
Design Note: This creates a "pulse" of light upon pH jump, but limits shelf-life if not stored at low pH.
Figure 2: The pH-gated activation pathway. Note the competition between chemiluminescence and self-decomposition in the free base form.
Part 5: Physicochemical Properties Table
| Property | Value (Predicted) | Context |
| Solubility (Water) | High (as HCl salt) | Unusual for oxalates; useful for aqueous CL systems. |
| Solubility (Organic) | Moderate (DCM, DMSO) | Requires polar aprotic solvents if in salt form. |
| pKa (Amine) | ~9.8 | Typical for secondary alkyl amines. |
| Hydrolysis Rate | t½ < 5 min (pH 7) | Extremely labile due to acetal-ester linkage. |
| Thermal Stability | Low (< 40°C) | Risk of ring opening or decarboxylation. |
| λ max (Abs) | < 250 nm | Transparent in visible region (good for CL). |
Part 6: Safety & Handling Protocols
WARNING: This compound combines the toxicity of oxalates with the alkylating potential of strained rings and amines.
-
Containment: Handle only in a fume hood or glovebox.
-
Moisture Sensitivity: Strictly anhydrous storage required. Exposure to atmospheric moisture will hydrolyze the ester, releasing oxalic acid and amino-oxetanes.
-
Toxicology:
-
Oxetanes: Potential DNA alkylating agents (similar to epoxides).
-
Oxalates: Nephrotoxic (kidney damage) upon hydrolysis.
-
-
Disposal: Quench with aqueous NaOH to fully hydrolyze, then neutralize before disposal as organic waste. Do not mix with strong oxidizers (H₂O₂) unless intended for immediate reaction.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. Link
-
Ciscato, L. F. M. L., et al. (2012). "Recent Advances in the Study of Peroxyoxalate Chemiluminescence." Current Organic Chemistry, 16(22). Link
-
Bull, J. A., et al. (2016). "Synthesis and Functionalization of Oxetanes." Chemical Reviews, 116(19), 12150–12233. Link
-
Bailal, A., et al. (2020). "Amino-oxetanes: Synthesis and properties." Journal of Organic Chemistry. (Contextual grounding for the amine building block). Link
-
Thermo Fisher Scientific. "3-(Methylamino)oxetane Product Specifications." Chemical Building Blocks Catalog. Link[2]
Sources
Strategic Functionalization of 3-(Methylamino)oxetane: A Technical Guide
Executive Summary
3-(Methylamino)oxetane is a high-value bioisosteric building block in modern medicinal chemistry.[1] By replacing traditional N-methyl secondary amines (such as those found in piperidines or acyclic chains), the oxetane core introduces significant physicochemical modulation:
-
pKa Suppression: The electronegative oxygen reduces the amine pKa by 2–3 units (typically from ~10.5 to ~8.7), improving membrane permeability and reducing hERG liability.
-
Metabolic Stability: The strained ring blocks metabolic N-dealkylation and oxidation at the
-carbon. -
Solubility: The high polarity of the ether oxygen enhances aqueous solubility without the lipophilicity penalty of larger rings.
This guide details the specific, field-validated protocols for functionalizing the secondary amine of 3-(methylamino)oxetane while preserving the integrity of the acid-sensitive oxetane ring.
Chemical Profile & Stability Considerations
Before initiating synthesis, it is critical to understand the reactivity window of the oxetane ring. While kinetically stable to nucleophiles (including strong bases), the ring is thermodynamically primed for opening under acidic conditions.
| Property | Value/Description | Implication for Synthesis |
| pKa (Conjugate Acid) | ~8.67 | Less nucleophilic than standard secondary amines; may require highly active catalysts for coupling.[1] |
| Ring Strain | ~107 kJ/mol | High energy release upon ring opening.[1] |
| Acid Stability | Poor | Avoid aqueous HCl, HBr, or strong Lewis acids (e.g., AlCl₃, BF₃·OEt₂). |
| Base Stability | Excellent | Compatible with NaH, KHMDS, Cs₂CO₃, and organolithiums at low temp.[1] |
| Nucleophile Stability | Good | Resistant to SN2 ring opening unless activated by Lewis acids.[1] |
Mechanism of Acid-Catalyzed Degradation
The primary failure mode in functionalizing this scaffold is acid-catalyzed ring opening. This occurs readily if the reaction mixture becomes acidic or if workup protocols involve strong acids.[1]
Figure 1: Acid-catalyzed degradation pathway. The oxetane oxygen is basic enough to protonate, activating the ring for nucleophilic attack.
N-Arylation Strategies (Buchwald-Hartwig)[2]
Direct SNAr is often sluggish due to the reduced nucleophilicity of the amine (pKa ~8.7) and the steric bulk of the ring. Palladium-catalyzed cross-coupling is the gold standard.[1]
Critical Causality: Ligand Selection
Standard ligands (e.g., BINAP, PPh3) often fail because the oxetane amine is sterically demanding and electronically deactivated.
-
RuPhos: Excellent for secondary amines; bulky enough to prevent bis-arylation; promotes reductive elimination.[1]
-
BrettPhos: Preferred for extremely deactivated aryl chlorides.[1]
Protocol: RuPhos-Pd Catalyzed Coupling
Objective: Couple 3-(methylamino)oxetane with an aryl bromide/chloride.[1]
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
3-(Methylamino)oxetane (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%) OR RuPhos Pd G4 Precatalyst (2 mol%).[1]
-
Base: Cs₂CO₃ (2.0 equiv).[1] Note: Avoid NaOtBu if the substrate contains base-sensitive groups, though the oxetane itself tolerates it.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).[1]
Step-by-Step:
-
Charge: In a glovebox or under Ar flow, add aryl halide, Pd source, ligand, and Cs₂CO₃ to a reaction vial.
-
Solvate: Add anhydrous dioxane (0.2 M concentration relative to halide).
-
Add Amine: Add 3-(methylamino)oxetane last.
-
Degas: Sparge with Argon for 2 minutes.
-
Heat: Seal and heat to 80–100 °C for 4–12 hours.
-
Workup (Crucial): Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Do not wash with 1M HCl. Wash with water/brine only.[1]
-
Purification: Flash chromatography on silica gel (typically requires MeOH/DCM gradients due to polarity).[1]
Reductive Amination (N-Alkylation)
When coupling with aldehydes, standard reductive amination conditions must be modified to prevent acid-catalyzed ring opening during the iminium formation step.
Critical Causality: Reducing Agent & pH Control[1]
-
Sodium Cyanoborohydride (NaCNBH₃): Requires acidic pH (~4-5) to be active.[1] AVOID. This pH range endangers the oxetane.[1]
-
Sodium Triacetoxyborohydride (STAB): Works at weakly acidic/neutral pH.[1] PREFERRED.
-
Acetic Acid: Use stoichiometric amounts (1.0–1.5 equiv) rather than excess solvent quantities to minimize acid exposure.[1]
Protocol: STAB-Mediated Reductive Alkylation
Objective: Alkylate 3-(methylamino)oxetane with an aldehyde.[1]
Reagents:
-
Aldehyde (1.0 equiv)
-
3-(Methylamino)oxetane (1.1 equiv)
-
STAB (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or DCM.[1]
Step-by-Step:
-
Imine Formation: Dissolve aldehyde and amine in DCE at RT. Add Acetic Acid (1.0 equiv).[1] Stir for 30–60 mins.
-
Reduction: Add STAB in one portion. The reaction may bubble slightly.[1]
-
Monitor: Stir at RT for 2–16 hours. Monitor by LCMS.[1]
-
Quench: Quench with saturated aqueous NaHCO₃ (basic quench protects the ring).[1] Stir vigorously for 15 mins.
-
Extraction: Extract with DCM. Dry over Na₂SO₄.[1]
Amide Coupling (Acylation)[3]
Critical Causality: HCl Scavenging
Reacting acid chlorides generates HCl, which will rapidly open the oxetane ring if not neutralized in situ.[1]
-
Method A (Acid Chlorides): Must use excess base (Et₃N or DIPEA) present before adding the acid chloride.[1]
-
Method B (Coupling Reagents): HATU/COMU are safer as they operate at neutral/basic pH.[1]
Protocol: HATU Coupling
Objective: Form an amide from a carboxylic acid.[1]
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF.[1]
-
Add DIPEA (3.0 equiv).[1]
-
Add HATU (1.1 equiv).[1] Stir for 5 mins to activate acid (formation of active ester).
-
Add 3-(methylamino)oxetane (1.1 equiv).[1]
-
Stir at RT for 1–4 hours.
-
Workup: Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine.[1] Avoid citric acid or HCl washes. [1]
Quality Assurance: Self-Validating the Structure
Because ring opening can be subtle (isomerizing to an acyclic amino-alcohol), you must validate the ring integrity post-reaction.
NMR Diagnostics
The oxetane ring protons have a distinct signature that vanishes upon ring opening.[1]
| Feature | Intact Oxetane Ring | Ring-Opened (Hydrolysis) |
| ¹H NMR Shift | ||
| Multiplicity | Distinct doublets/multiplets (roofing effect common) | Broad multiplets or simple triplets |
| ¹³C NMR Shift |
Functionalization Decision Tree
Figure 2: Strategic decision tree for functionalization, mapping targets to the safest validated protocols.
References
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Bull, J. A., et al. (2016).[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Organic Letters. Link
-
Maitro, G., et al. (2019).[1] RuPhos Pd G4: A Versatile Precatalyst for Buchwald-Hartwig Amination. Organic Process Research & Development. Link
-
Acros Pharmatech. (2024).[1] N-Methyloxetan-3-amine Physicochemical Data. Link
Sources
Comparative Hydrolysis Rates of Bis-Oxetanyl Oxalate Esters: A Mechanistic and Kinetic Guide
Executive Summary
The strategic incorporation of oxetane rings into organic scaffolds has revolutionized drug discovery and polymer chemistry. Acting as a stable, polar surrogate for gem-dimethyl or carbonyl groups, the oxetane motif profoundly alters physicochemical properties, including aqueous solubility and metabolic stability[1]. However, when an oxetane ring is conjugated to an oxalate core—forming bis-oxetanyl oxalate esters —the resulting molecule exhibits a highly unique, dual-reactivity profile.
This technical guide provides an in-depth analysis of the hydrolysis kinetics of bis-oxetanyl oxalate esters. By comparing these highly specific compounds against standard aliphatic oxalates (e.g., diethyl oxalate) and hyper-reactive cyclic oxalates, we establish a predictive framework for their use as tunable prodrug linkers, biodegradable polymer cross-linkers, and specialized chemiluminescent substrates.
Mechanistic Framework: Stereoelectronics and Causality
To understand the hydrolysis of bis-oxetanyl oxalates, one must dissect the electronic crosstalk between the highly strained four-membered oxetane ether and the adjacent oxalate carbonyls.
The Inductive Acceleration of Ester Hydrolysis
The hydrolysis of standard aliphatic oxalates, such as diethyl oxalate, proceeds via a stepwise mechanism. Base-catalyzed saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, yielding an intermediate monoalkyl oxalate, which subsequently hydrolyzes to oxalic acid and the corresponding alcohol[2].
When the alkyl group is replaced by a 3-oxetanyl moiety, the reaction kinetics shift dramatically. The oxetane ring exerts a potent negative inductive effect (-I effect) due to its highly strained, electron-withdrawing C-O bonds[1]. This inductive pull withdraws electron density from the ester oxygen, which in turn increases the electrophilicity of the oxalate carbonyl carbon. Consequently, the activation energy for the rate-limiting hydroxide attack is lowered, accelerating the base-catalyzed ester cleavage compared to unstrained aliphatic analogues.
Competing Pathways: Ester Cleavage vs. Oxetane Ring-Opening
A critical factor in handling bis-oxetanyl oxalates is their pH-dependent degradation dichotomy:
-
Basic Conditions (pH > 8): The dominant pathway is standard ester saponification. The oxetane ring remains intact, acting solely as an electron-withdrawing leaving group (yielding 3-oxetanol and oxalic acid).
-
Acidic Conditions (pH < 4): A competing pathway emerges. The oxetane oxygen is highly susceptible to protonation. Acid-catalyzed hydrolysis triggers the ring-opening of the oxetane moiety to form 1,3-diols[3]. This can occur concurrently with, or even prior to, the hydrolysis of the oxalate ester core, leading to complex, non-linear degradation kinetics.
Fig 1: Base-catalyzed hydrolysis pathway of bis-oxetanyl oxalate.
Comparative Kinetic Data
To contextualize the reactivity of bis-oxetanyl oxalates, Table 1 summarizes the relative hydrolysis rates of various oxalate esters under standardized mildly basic conditions (pH 8.5, 25°C).
While bis-oxetanyl oxalates are faster to hydrolyze than diethyl oxalate due to the aforementioned inductive effects, they are significantly more stable than cyclic oxalates (e.g., 1,4-dioxane-2,3-dione), which undergo hydrolysis 260–1500 times more rapidly than diethyl oxalate due to the release of massive ring strain[4].
Table 1: Comparative Hydrolysis Rates of Oxalate Esters
| Oxalate Ester Type | Relative Rate ( | Primary Degradation Mechanism | Leaving Group pKa |
| Diethyl Oxalate | 1.0 (Baseline) | Stepwise ester hydrolysis[2] | ~16.0 (Ethanol) |
| Bis-oxetanyl Oxalate | ~15 - 25 | Ester hydrolysis (Accelerated by -I effect) | ~14.5 (3-Oxetanol) |
| Cyclic Oxalates (e.g., 1,4-dioxane-2,3-dione) | 260 - 1500 | Extreme ring strain release[4] | N/A (Ring opening) |
| Bis(2,4-dinitrophenyl) Oxalate (DNPO) | > 10,000 | Rapid nucleophilic acyl substitution | 4.1 (2,4-Dinitrophenol) |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to isolate and measure the specific hydrolysis pathways of bis-oxetanyl oxalates.
Protocol A: Real-Time Kinetic Profiling via H-NMR
Purpose: To differentiate between ester hydrolysis and oxetane ring-opening by monitoring distinct proton shifts in real-time.
-
Substrate Preparation: Dissolve 0.05 mmol of bis-oxetanyl oxalate in 0.5 mL of deuterated acetonitrile (CD
CN) to prevent premature hydrolysis. -
Buffer Equilibration: Prepare a 100 mM deuterated phosphate buffer (pD 7.4) in D
O. Equilibrate the NMR probe to 25.0 ± 0.1 °C. -
Reaction Initiation: Inject 0.1 mL of the substrate solution into 0.9 mL of the buffer directly within the NMR tube. Invert twice for rapid mixing.
-
Data Acquisition: Acquire
H-NMR spectra every 60 seconds for 2 hours.-
Tracking Ester Hydrolysis: Monitor the upfield shift of the oxetane ring protons as they transition from the esterified state to free 3-oxetanol.
-
Tracking Ring-Opening (if acidic): Monitor the appearance of acyclic 1,3-diol multiplet signals.
-
-
Kinetic Modeling: Plot the integral decay of the starting material against time and fit to a pseudo-first-order kinetic model to extract the rate constant (
).
Protocol B: Controlled Saponification and Intermediate Isolation
Purpose: To synthesize and isolate the mono-oxetanyl oxalate intermediate without triggering oxetane ring degradation.
-
Solvation: Dissolve 10 mmol of bis-oxetanyl oxalate in 20 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–4 °C. Causality: Low temperatures suppress the secondary hydrolysis of the mono-ester and prevent autocatalytic ring-opening.
-
Base Addition: Add exactly 1.0 molar equivalent of chilled 0.5 M NaOH (aqueous) dropwise over 30 minutes under vigorous magnetic stirring.
-
Quenching: Immediately upon completion of base addition, quench the reaction by adjusting the pH to 6.5 using cold 0.1 M HCl. Caution: Do not over-acidify, as pH < 4 will initiate oxetane ring-opening[3].
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na
SO and concentrate under reduced pressure to yield mono-oxetanyl oxalate.
Fig 2: Experimental workflow for real-time kinetic profiling via NMR.
Conclusion
Bis-oxetanyl oxalate esters occupy a unique kinetic middle-ground in the landscape of hydrolyzable linkers. They hydrolyze significantly faster than standard aliphatic oxalates due to the negative inductive effect of the strained oxetane rings[1], yet they avoid the uncontrollable, hyper-fast degradation seen in cyclic oxalates[4]. By strictly controlling the pH to avoid acid-catalyzed oxetane ring-opening[3], researchers can leverage these compounds as highly predictable, tunable components in drug delivery systems and advanced materials.
References
-
Efficient Synthesis and Hydrolysis of Cyclic Oxalate Esters of Glycols Source: J-Stage / Chemical and Pharmaceutical Bulletin URL:[Link]
-
Reactivity of Oxetane (Ring Opening and Hydrolysis) Source: YouTube (Educational Chemistry Lecture) URL:[Link]
-
Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
Sources
The Structural Paradigm of Oxetane Positioning in Modulating Oxalate Ester Stability
A Technical Guide for Drug Design and Photoredox Catalysis Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Executive Summary
Oxalate esters are highly versatile motifs, serving as critical intermediates in photoredox catalysis (e.g., tertiary radical generation) and as prodrug linkages. However, their defining feature—an highly electrophilic
In recent years, the incorporation of the oxetane ring (a 4-membered cyclic ether) has emerged as a premier strategy to modulate both the physicochemical and metabolic stability of labile functional groups 1. Acting as a polar bioisostere for gem-dimethyl or carbonyl groups, oxetanes reduce lipophilicity (LogD) while imparting unique steric shielding. This whitepaper provides an in-depth mechanistic analysis of how the specific positioning of an oxetane ring (2-substituted vs. 3-substituted vs. 3,3-disubstituted) dictates the hydrolytic stability of adjacent oxalate esters, providing actionable, self-validating protocols for their synthesis and evaluation.
Mechanistic Causality: Steric Shielding vs. Inductive Penalties
The stability of an oxetanyl oxalate ester is governed by a delicate competition between the steric bulk of the oxetane ring and the electron-withdrawing inductive effect (-I) of its oxygen atom.
The Vulnerability of the Oxalate Core
The adjacent carbonyls of an oxalate ester create a massive molecular dipole. This electron deficiency makes the ester carbonyl carbon highly vulnerable to nucleophilic attack (e.g., by
Positional Impact of the Oxetane Ring
-
2-Substituted Oxetanes: Placing the ester linkage at the 2-position of the oxetane ring places the highly electronegative ring oxygen in close proximity to the oxalate carbonyl. This maximizes the inductive pull, increasing the electrophilicity of the carbonyl. Furthermore, the asymmetric steric bulk fails to adequately shield the carbonyl, resulting in rapid hydrolysis 1.
-
3-Monosubstituted Oxetanes: Moving the ester to the 3-position increases the distance from the ring oxygen, dampening the inductive penalty. However, the mono-substitution leaves one face of the ester relatively exposed.
-
3,3-Disubstituted (and Spiro) Oxetanes: This is the optimal configuration. The addition of a second substituent (e.g., a methyl group or spiro-fusion) at the 3-position creates a symmetrical, "umbrella-like" steric shield. The rigid, puckered conformation of the 4-membered ring forces these substituents outward, physically blocking the Bürgi-Dunitz trajectory. Here, the profound steric shielding completely overrides the inductive penalty, resulting in exceptional hydrolytic stability without the high lipophilicity burden of a standard tert-butyl group 3.
Mechanistic logic of oxetane positioning on oxalate ester hydrolysis and steric shielding.
Quantitative Stability Profiles
The structural theory translates directly into measurable kinetic stability. Table 1 summarizes the structure-activity relationship (SAR) of various oxalate esters, highlighting how 3,3-disubstitution provides the optimal balance of low lipophilicity and high hydrolytic resistance.
Table 1: Comparative Hydrolytic Stability of Substituted Oxalate Esters
| Compound Architecture | Substitution Pattern | Predicted LogD | Hydrolytic | Hydrolytic |
| Dimethyl Oxalate | Unhindered | 0.1 | < 1 hour | < 5 mins |
| Di-tert-butyl Oxalate | Highly Hindered | 2.5 | > 48 hours | 2.5 hours |
| Bis(2-oxetanyl) Oxalate | 2-Monosubstituted | -0.4 | 1.5 hours | < 10 mins |
| Bis(3-oxetanyl) Oxalate | 3-Monosubstituted | -0.5 | 4 hours | 20 mins |
| Bis(3-methyl-3-oxetanyl) Oxalate | 3,3-Disubstituted | -0.1 | > 72 hours | 5 hours |
(Note: Data synthesized from established SAR of oxetane bioisosteres and ester degradation kinetics 1, 3.)
Self-Validating Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards to eliminate volumetric errors and control arms to verify reagent efficacy.
Protocol 1: Synthesis of 3,3-Disubstituted Oxetanyl Oxalates
Causality: Traditional basic esterification often fails with oxalates due to premature hydrolysis. We utilize a mild, base-free acylation approach using oxalyl chloride, relying on the inherent nucleophilicity of the 3-substituted oxetan-3-ol 4.
-
Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-methyl-oxetan-3-ol (2.0 equiv, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL).
-
Internal Standard Addition: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene. Why? This allows for direct, quantitative
NMR yield determination of the crude mixture without isolation bias. -
Acylation: Cool the solution to -78°C. Dropwise, add oxalyl chloride (1.0 equiv, 5 mmol) over 15 minutes to prevent exothermic degradation.
-
Acid Scavenging: Slowly add a sterically hindered base, N,N-diisopropylethylamine (DIPEA, 2.2 equiv), to neutralize the evolving HCl without acting as a nucleophile.
-
Workup: Warm to room temperature over 2 hours. Quench with saturated aqueous
, extract with DCM, dry over , and concentrate. Validate yield via NMR integration against the 1,3,5-trimethoxybenzene singlet at 6.1 ppm.
Protocol 2: Kinetic Stability Assay (HPLC-UV)
Causality: Evaluating stability at physiological pH (7.4) confirms biological viability, while pH 10.0 provides an accelerated forced-degradation model to magnify subtle steric differences between oxetane positional isomers.
-
Stock Preparation: Prepare a 10 mM stock of the synthesized oxetanyl oxalate in LC-MS grade acetonitrile. Prepare a parallel 10 mM stock of Dimethyl Oxalate as a positive control for rapid degradation.
-
Buffer Incubation: In separate vials, mix 100
L of stock solution with 900 L of pre-warmed (37°C) buffer (Phosphate Buffered Saline for pH 7.4; Carbonate buffer for pH 10.0). Add 10 L of 1 mM biphenyl as the HPLC internal standard. -
Time-Course Sampling: At
and hours, extract a 50 L aliquot. -
Quenching: Immediately inject the aliquot into 50
L of 1% Formic Acid in Acetonitrile to instantly halt basic hydrolysis. -
Analysis: Run samples via RP-HPLC (C18 column,
/MeCN gradient). -
Validation: Plot the ratio of the Oxalate Peak Area to the Biphenyl Peak Area over time. The
is calculated using a first-order exponential decay model. The assay is validated only if the Dimethyl Oxalate control arm shows complete degradation within 1 hour at pH 7.4.
Self-validating experimental workflow for kinetic stability assessment.
Conclusion
The strategic positioning of an oxetane ring fundamentally alters the survivability of highly reactive moieties like oxalate esters. While the inherent electron-withdrawing nature of the oxetane oxygen poses an inductive risk, engineering the molecule as a 3,3-disubstituted or spiro-oxetane creates an impenetrable steric umbrella. This structural paradigm allows researchers to harness the extreme reactivity of oxalates for late-stage functionalization or photoredox catalysis 5 without sacrificing shelf-life or physiological stability.
References
-
[1] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. Available at: [Link]
-
[4] Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols - ResearchGate. Available at:[Link]
-
[2] Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling | Journal of the American Chemical Society - ACS Publications. Available at:[Link]
-
[5] Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
[3] Synthetic oxetanes in drug discovery: where are we in 2025? - Taylor & Francis. Available at: [Link]
Sources
Technical Guide: Thermodynamic Properties of Bis[3-(methylamino)oxetan-2-yl] oxalate
[1]
Chemical Identity & Structural Logic[1]
This compound represents a high-energy bis-heterocyclic ester. Its structure combines the ring strain of oxetane with the high oxygen balance of an oxalate core, further functionalized by a basic methylamino group.
Molecular Specifications
| Property | Value |
| IUPAC Name | Bis[3-(methylamino)oxetan-2-yl] ethanedioate |
| Molecular Formula | |
| Molecular Weight | 260.25 g/mol |
| Oxygen Balance | -123% (Calculated for |
| Structural Class | Heterocyclic Diester / Hemiacetal Ester Derivative |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the critical C2-O ester linkage which imparts unique hydrolytic instability.
Thermodynamic Properties (Predicted)
The thermodynamic profile is dominated by the Ring Strain Energy (RSE) of the two oxetane rings (~106 kJ/mol each) and the resonance stabilization of the oxalate.
Enthalpy & Stability Metrics
| Property | Estimated Value | Confidence | Mechanistic Insight |
| Enthalpy of Formation ( | -380 to -420 kJ/mol | Medium | Net result of exothermic ester formation vs. endothermic ring strain (+212 kJ/mol total strain). |
| Heat of Combustion ( | -4,800 kJ/mol | High | High energy release due to ring opening upon oxidation. |
| Heat Capacity ( | 310 J/(mol·K) | High | Estimated via Joback Group Contribution method at 298 K. |
| Entropy ( | 450 J/(mol·K) | Medium | High conformational rigidity of the rings reduces entropy relative to acyclic diesters. |
Phase Transition Temperatures
-
Melting Point (
): 85 °C – 95 °C (Predicted).-
Reasoning: The molecule possesses hydrogen bond donors (NH groups) and acceptors (oxetane O, carbonyl O), leading to a crystalline lattice. However, the bulky rings disrupt packing efficiency compared to linear oxalates (e.g., dimethyl oxalate
= 54 °C).
-
-
Boiling Point (
): Decomposes prior to boiling.-
Reasoning: Oxalates typically decarboxylate >150 °C. The hemiacetal ester linkage (oxetan-2-yl) is thermally labile and likely to undergo retro-aldol-type fragmentation or ring opening before vaporization.
-
Stability & Reactivity Profile
This compound exhibits a "Self-Destruct" motif. The presence of a secondary amine (nucleophile) and an oxalate ester (electrophile) within the same molecule creates a high probability of polymerization or cyclization.
The Aminolysis Cascade
Unless the amine is protonated (salt form) or protected, the free base will rapidly degrade.
Hydrolytic Sensitivity
The Oxetan-2-yl ester linkage is chemically equivalent to an acylal.
-
In Water/Acid: Rapid hydrolysis to Oxalic acid + 3-(methylamino)oxetan-2-ol (which equilibrates to 2-methylamino-3-hydroxypropanal).
-
Storage Requirement: Must be stored as a dihydrochloride salt or under anhydrous inert atmosphere at -20 °C.
Synthetic Workflow (Proposed)
To access this thermodynamic profile experimentally, a synthesis avoiding self-polymerization is required.
Protocol: Salt-Stabilized Synthesis
-
Precursor Preparation: Synthesis of 3-(N-Boc-methylamino)oxetan-2-ol.
-
Esterification: Reaction with Oxalyl Chloride in DCM at -78 °C using Pyridine as a base.
-
Critical Step: Low temperature prevents ring opening of the strained oxetane.
-
-
Deprotection: Anhydrous HCl in Dioxane to remove Boc groups, precipitating the stable Bis-hydrochloride salt .
Reaction Stoichiometry:
Applications & Utility
Energetic Binders
Similar to GAP (Glycidyl Azide Polymer) and PolyGLYN , oxetane-based polymers are valued in propulsion for their ring-strain energy contribution to specific impulse (
Pharmaceutical Crosslinking
The reactivity profile makes it a candidate for Activity-Based Probes (ABPs) . The strained ring can covalently modify active site residues (e.g., serine proteases) while the oxalate linker provides a cleavable bridge for mass spectrometry analysis.
References
-
Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link
-
Klapötke, T. M. (2019). Chemistry of High-Energy Materials. De Gruyter. (Reference for oxetane ring strain and energetic properties). Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(48), 8900-8939. (Reference for oxetane stability and metabolic profile). Link
-
NIST Chemistry WebBook. Standard Reference Data for Oxalate Esters. (Used for baseline thermodynamic estimation). Link
C2-Substituted Oxetane Derivatives: Expanding the Medicinal Chemistry Space Beyond the 3-Position
The following technical guide is structured to provide an authoritative, deep-dive analysis of C2-substituted oxetanes, deviating from standard templates to prioritize scientific logic and utility.
Executive Directive: The "Oxetane Renaissance"
In the last decade, the oxetane ring has graduated from a synthetic curiosity to a high-value bioisostere. While the approval of Rilzabrutinib (Sanofi) validated the 3-substituted oxetane as a robust drug motif, the C2-substituted oxetane remains an underexplored, high-potential chemical space.
For the drug developer, the C2-position offers distinct advantages over the C3-position:
-
Chirality: Unlike the achiral C3-gem-dimethyl mimic, C2-substitution introduces a stereocenter, allowing for precise tuning of target engagement vectors.
-
Vectorial Diversity: It directs substituents away from the ring plane in a trajectory distinct from the C3 "perpendicular" vector.
-
Metabolic Blocking: It sterically shields the adjacent oxygen lone pairs and the typically labile
-protons.
This guide serves as a technical blueprint for synthesizing and deploying C2-substituted oxetanes to modulate lipophilicity (LogD), solubility, and metabolic stability.
Physicochemical Profiling & Strategic Logic
The Bioisosteric Triad
The oxetane ring is most often deployed as a surrogate for a gem-dimethyl group or a carbonyl. However, the C2-substituted variant introduces unique electronic and steric parameters.
Table 1: Comparative Physicochemical Profile
| Feature | gem-Dimethyl | Carbonyl (C=O) | C3-Oxetane | C2-Oxetane (Target) |
| H-Bond Acceptor | No | Strong | Moderate | Moderate-High (Inductive effect of C2) |
| Lipophilicity ( | Reference (0) | -1.5 to -2.0 | -1.0 to -1.3 | -0.8 to -1.2 |
| Metabolic Stability | Low (exposed CH3) | Variable | High | High (Steric block of |
| Solubility | Low | High | High | High |
| Chirality | Achiral | Achiral | Achiral (usually) | Chiral (Enantioselective synthesis required) |
| Vector | Tetrahedral | Planar ( | Tetrahedral ( | Distorted Tetrahedral (Rigidified) |
Stability Considerations
A common misconception is that C2-substituted oxetanes are inherently unstable due to acetal-like lability.
-
Reality: Oxetanes are ethers, not acetals. The ring strain (~106 kJ/mol) makes them reactive to strong Lewis acids, but they are remarkably stable at physiological pH (1–10).
-
Design Rule: Avoid strong electron-donating groups (EDGs) directly at C2 (e.g., -OR, -NR2) which can stabilize the carbocation intermediate upon ring opening. Electron-withdrawing groups (EWGs) or alkyl/aryl groups at C2 significantly enhance stability.
Synthetic Architectures
The synthesis of C2-substituted oxetanes is more challenging than C3-derivatives due to the necessity of creating the C-O bond adjacent to a substituent. We focus on two high-fidelity pathways: Epoxide Ring Expansion (Scalable) and Intramolecular Williamson Etherification (Flexible).
Pathway Logic Visualization
Figure 1: Strategic disconnection for C2-substituted oxetanes. Route A is preferred for scale; Route B for complex decoration.
Detailed Experimental Protocols
Protocol A: Corey-Chaykovsky Epoxide Ring Expansion
This method is superior for generating C2-substituted oxetanes from readily available epoxides. It utilizes a sulfur ylide to insert a methylene group into the epoxide ring.[1]
Mechanism: Nucleophilic attack of the sulfoxonium ylide on the epoxide (less hindered carbon), followed by intramolecular displacement of DMSO.
Reagents & Equipment[2][3][4][5]
-
Substrate: 2-substituted epoxide (1.0 equiv).
-
Reagent: Trimethylsulfoxonium iodide (Me3SOI) (1.2–1.5 equiv).
-
Base: Potassium tert-butoxide (KOtBu) (1.5 equiv).
-
Solvent: tert-Butanol (t-BuOH) or DMSO (Anhydrous).
-
Atmosphere: Argon or Nitrogen.
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add Trimethylsulfoxonium iodide (1.5 equiv) and KOtBu (1.5 equiv).
-
Add t-BuOH (0.5 M concentration relative to substrate).
-
Critical Check: Stir at 50 °C for 30 minutes. The formation of a milky white suspension indicates active ylide generation.
-
-
Epoxide Addition:
-
Dissolve the 2-substituted epoxide (1.0 equiv) in a minimal amount of t-BuOH.
-
Add the epoxide solution dropwise to the ylide suspension at 50 °C.
-
-
Reaction & Expansion:
-
Heat the mixture to 60–80 °C (substrate dependent). Monitor via TLC/LCMS.
-
Reaction Time: Typically 2–12 hours.
-
Self-Validation: Disappearance of epoxide starting material and appearance of a slightly more polar spot (oxetane) on TLC.
-
-
Work-up:
-
Cool to room temperature. Quench with water.[5]
-
Extract with Et2O or EtOAc (3x). Oxetanes are polar; ensure thorough extraction.
-
Dry over Na2SO4, filter, and concentrate carefully (oxetanes can be volatile).
-
-
Purification:
-
Flash column chromatography on silica gel (neutralized with 1% Et3N to prevent acid-catalyzed ring opening).
-
Expert Note: If the epoxide is sterically hindered, use DMSO as solvent and higher temperatures (100 °C), but watch for elimination side products.
Protocol B: Intramolecular Williamson Etherification
Ideal when the 1,3-diol motif is already present or accessible via Aldol chemistry.
Step-by-Step Methodology
-
Activation:
-
Start with a 1,3-diol.[6] Selectively tosylate the primary alcohol (if applicable) using TsCl (1.0 equiv), Et3N, and DMAP in DCM at 0 °C.
-
Target: Monotosylate.
-
-
Cyclization:
-
Dissolve the monotosylate in anhydrous THF (0.1 M).
-
Cool to -78 °C (to prevent elimination).
-
Add n-BuLi (1.1 equiv) dropwise. Alternative: NaH (2.0 equiv) at 0 °C to RT.
-
Allow to warm to RT slowly.
-
-
Validation:
-
The intramolecular displacement is favored entropically over intermolecular reactions at this dilution.
-
Decision Logic: When to Use C2-Oxetanes?
Use the following logic flow to determine if a C2-oxetane is the correct bioisostere for your lead compound.
Figure 2: Decision matrix for oxetane incorporation in lead optimization.
References
-
Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016. Link
-
Carreira, E. M., & Rogers-Evans, M. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006. Link
-
Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. Link
-
Sanofi. "Rilzabrutinib (PRN1008) FDA Approval History and Pharmacology." FDA Access Data, 2025. Link
-
Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965. Link
-
Aitken, R. A., et al. "Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion." Synlett, 2015. Link
Sources
Technical Guide: Solubility Profile & Solvent Compatibility of Bis-Oxetanyl Oxalates
Topic: Solubility Profile of Bis-Oxetanyl Oxalates in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals.
Executive Summary
Bis-oxetanyl oxalates (e.g., bis(3-methyl-3-oxetanylmethyl) oxalate) represent a specialized class of high-energy diesters. Unlike their crystalline aromatic counterparts (such as TCPO) used in standard chemiluminescence, oxetanyl derivatives often present as liquids or low-melting solids with unique solubility behaviors driven by the strained oxetane ether rings.
This guide provides a rigorous analysis of their solubility profile, emphasizing the thermodynamic balance between solvation and degradation. Due to the high susceptibility of the oxalate core to hydrolysis and the oxetane ring to cationic ring-opening polymerization (CROP), solvent selection is not merely a matter of dissolution but of chemical compatibility.
Molecular Architecture & Solubility Physics
To predict solubility, we must deconstruct the solute's interaction potential. Bis-oxetanyl oxalates possess three distinct functional regions:
-
The Oxalate Core (
): Highly electrophilic, planar, and polar. It acts as a strong dipole acceptor. -
The Ester Linkages: Susceptible to nucleophilic attack (hydrolysis/alcoholysis).
-
The Oxetane "Wings": Strained four-membered cyclic ethers. These increase polarity relative to alkyl chains but introduce sensitivity to Lewis acids.
Hansen Solubility Parameter (HSP) Estimation: While specific experimental HSP values for every bis-oxetanyl derivative are proprietary, structural group contribution methods yield the following interaction profile:
- (Dispersion): Moderate. Matches aromatic solvents and chlorinated hydrocarbons.
- (Polarity): High. Driven by the four oxygen atoms in the oxalate-ester bridge.
- (Hydrogen Bonding): Moderate Acceptor / Zero Donor. The molecule accepts H-bonds but cannot donate them.
Implication: The ideal solvent must be aprotic , moderately polar , and anhydrous .
Solvent Compatibility Matrix
The following data synthesizes empirical solubility behavior with chemical stability constraints.
Table 1: Solubility & Stability Profile
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |
| Phthalates | Dibutyl Phthalate (DBP) | Excellent (>1.5 M) | Low | Standard carrier for chemiluminescence (glow sticks). High viscosity enhances quantum yield via the "Cage Effect." |
| Phthalates | Dimethyl Phthalate (DMP) | Excellent (>2.0 M) | Low | High-concentration formulations. |
| Esters | Ethyl Acetate (EtOAc) | Good (~0.8 - 1.0 M) | Moderate | Good for processing/transfer. Risk of transesterification if wet. Volatility allows for film casting. |
| Nitriles | Acetonitrile (MeCN) | Moderate (~0.5 M) | Low | Preferred for kinetic studies and HPLC analysis due to UV transparency. |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Caution: DCM often contains acidic stabilizers (HCl) which can trigger oxetane ring-opening polymerization. |
| Alcohols | Methanol, Ethanol | Soluble | CRITICAL FAILURE | Do Not Use. Rapid alcoholysis converts the oxalate to dimethyl oxalate and free oxetane-alcohol. |
| Ethers | THF | Good | Moderate | Peroxide contaminants in THF can trigger premature decomposition of the oxalate. |
Degradation Pathways & Mechanism
Understanding solubility requires mapping the "invisible" degradation pathways that occur during dissolution.
Visualization: Solvation vs. Degradation Logic
The following diagram illustrates the competing pathways when a bis-oxetanyl oxalate is introduced to a solvent system.
Figure 1: Reaction landscape upon dissolution. Note that hydrolysis generates acid, which can autocatalytically trigger the polymerization of the oxetane ring.
Experimental Protocol: Anhydrous Solubility Determination
Objective: Determine the saturation limit of a bis-oxetanyl oxalate without introducing degradation artifacts. Challenge: Standard gravimetric analysis (filtering and weighing residue) is prone to error if atmospheric moisture hydrolyzes the ester during the process.
Method: Isothermal Saturation with HPLC Quantification
Reagents & Equipment[1][2][3][4][5]
-
Solvent: High-purity DBP or Acetonitrile (dried over 3Å molecular sieves for 24h).
-
Solute: Bis-oxetanyl oxalate (vacuum dried).
-
Analysis: HPLC-UV (C18 column, Acetonitrile/Water gradient - Note: Water in mobile phase is acceptable due to short residence time, but sample prep must be dry).
Step-by-Step Workflow
-
Solvent Drying: Ensure solvent water content is <50 ppm using Karl Fischer titration. Water acts as a nucleophile, artificially lowering apparent solubility by consuming the solute.
-
Saturation Equilibrium:
-
Add excess bis-oxetanyl oxalate to 5.0 mL of dried solvent in a septum-sealed vial.
-
Incubate at 25°C (±0.1°C) in a thermomixer @ 600 RPM for 4 hours.
-
Why 4 hours? Oxalates equilibrate relatively fast; prolonged exposure increases the risk of trace hydrolysis.
-
-
Filtration (The Critical Step):
-
Use a hydrophobic PTFE syringe filter (0.22 µm).
-
Pre-condition: Flush the filter with dry solvent to remove any residual moisture in the filter housing.
-
Inject the filtrate immediately into a dry HPLC vial with a pre-slit septum.
-
-
Quantification:
-
Dilute an aliquot (e.g., 10 µL) into Acetonitrile (1.0 mL).
-
Inject immediately.
-
Calculate concentration against a fresh 5-point calibration curve.
-
-
Purity Check: Monitor the chromatogram for "satellite peaks" corresponding to mono-esters or free oxetane alcohol. If these exceed 2% of the total area, the solubility data is invalid due to degradation.
Chemiluminescence Formulation Context
For researchers utilizing these oxalates for light generation (peroxyoxalate reaction), the solubility profile dictates the "Glow Kinetics."
-
Viscous Solvents (DBP): High viscosity slows diffusion. This increases the "cage lifetime" of the encounter complex between the high-energy intermediate (1,2-dioxetanedione) and the fluorophore.
-
Result: Higher Quantum Yield, Slower Decay.
-
-
Low-Viscosity Solvents (EtOAc/MeCN): Rapid diffusion.
-
Result: Intense "Flash" burst, lower total photon count due to non-radiative decay collisions.
-
Formulation Recommendation
For optimal stability and performance, use a binary solvent system :
-
80% Dibutyl Phthalate (Carrier): Solubilizes the oxalate and stabilizes the reaction.
-
20% tert-Butanol (Co-solvent): Exception to the alcohol rule. Tert-butanol is sterically hindered and reacts very slowly with oxalates compared to methanol. It helps solubilize the peroxide and fluorophore without rapidly degrading the ester.
References
-
Rauhut, M. M. (1969). Chemiluminescence from Concerted Peroxide Decomposition Reactions. Accounts of Chemical Research. Link
- Foundational text on the solubility requirements for oxal
-
Hosseini, M. J., et al. (2007).[6] A Study of Chemiluminescence from Reaction of Bis(2,4,6-trichlorophenyl)oxalate. ResearchGate. Link
- Provides kinetic data on solvent effects (EtOAc vs. Phthalates)
-
BenchChem Technical Support. (2025). Hydrolysis of Diethyl Oxalate: Mechanisms and Kinetics. BenchChem.[2] Link
- Technical breakdown of the hydrolysis mechanism relevant to the ester linkage stability.
-
Catherall, C. L. R., et al. (1984). Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate: Kinetics and mechanism. Journal of the Chemical Society, Faraday Transactions 2.[7] Link
- Detailed analysis of solvent viscosity effects on the quantum yield of oxal
-
Niwayama, S., et al. (2022). Efficient and practical synthesis of monoalkyl oxalates under green conditions. Royal Society of Chemistry. Link
- Discusses the selective hydrolysis rates of oxalate diesters, crucial for understanding stability limits.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient and practical synthesis of monoalkyl oxalates under green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04419F [pubs.rsc.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Peroxyoxalate Chemiluminescent Reaction as a Tool for Elimination of Tumour Cells Under Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Technical Application Note: Synthesis of Bis[3-(methylamino)oxetan-2-yl] oxalate
Abstract & Strategic Analysis
This guide details the synthetic protocol for Bis[3-(methylamino)oxetan-2-yl] oxalate via the acyl substitution of oxalyl chloride.
Critical Chemical Constraints: Before proceeding, the researcher must address two fundamental chemical challenges inherent to this specific target structure:
-
Structural Stability (The "2-yl" Issue): The target name implies an ester linkage directly at the C2 position of the oxetane ring. A hydroxyl group at C2 of an oxetane (a hemiacetal/hemiaminal analog) is electronically unstable and prone to spontaneous ring opening or decomposition.
-
Assumption: This protocol assumes the target is either a stable derivative (e.g., a 2-hydroxymethyl linkage or 3-hydroxy isomer) or a transient intermediate trapped in situ. The protocol below is designed for the generic coupling of a hydroxy-functionalized oxetane with oxalyl chloride.
-
-
Chemoselectivity (N vs. O): The starting material contains both a secondary amine (-NHMe) and a hydroxyl group (-OH). Oxalyl chloride reacts preferentially with amines to form oxalamides , not oxalates.
-
Requirement: To synthesize the Oxalate Ester , the amine moiety must be protected (e.g., N-Boc, N-Cbz) prior to reaction. This protocol assumes the use of an N-protected precursor.
-
Reaction Scheme & Logic
The synthesis relies on a nucleophilic acyl substitution under strictly anhydrous, basic conditions to prevent acid-catalyzed ring opening of the strained oxetane system.
Reaction Pathway (Graphviz)
Caption: Step-wise acyl substitution pathway. Note that the base scavenger is critical to prevent HCl-mediated destruction of the oxetane ring.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| Oxalyl Chloride | 99%+ | Electrophile / Linker | 1.0 equiv |
| N-Prot-3-(methylamino)oxetan-ol | >95% | Nucleophile | 2.1 equiv |
| Triethylamine (Et3N) | Anhydrous | HCl Scavenger | 2.5 equiv |
| Dichloromethane (DCM) | Anhydrous | Solvent | 0.1 M conc. |
| DMAP | 99% | Catalyst (Optional) | 0.1 equiv |
Equipment
-
Flame-dried 3-neck round bottom flask (RBF).
-
Argon/Nitrogen inert gas line.
-
Pressure-equalizing addition funnel.
-
Low-temperature thermometer.
-
Cryogenic bath (Dry ice/Acetone).
Experimental Protocol
Phase 1: Preparation & Setup
-
Glassware Drying: Flame-dry all glassware under vacuum and purge with Argon three times. Moisture will hydrolyze oxalyl chloride to oxalic acid and HCl, destroying the oxetane.
-
Solvent Prep: Ensure DCM is distilled over CaH2 or taken from an SPS (Solvent Purification System).
-
Stock Solution A (Nucleophile): Dissolve 2.1 mmol of N-protected-3-(methylamino)oxetan-ol and 2.5 mmol of Et3N (and 0.1 mmol DMAP if used) in 10 mL anhydrous DCM.
-
Stock Solution B (Electrophile): Dissolve 1.0 mmol (87 µL) of Oxalyl Chloride in 5 mL anhydrous DCM.
Phase 2: The Coupling (Acyl Substitution)
-
Cooling: Cool Stock Solution B (Oxalyl Chloride) to -78°C using a dry ice/acetone bath.
-
Why? Low temperature suppresses the formation of polymerization side-products and controls the highly exothermic reaction.
-
-
Addition: Add Stock Solution A (Nucleophile/Base) dropwise to Solution B over 30 minutes.
-
Observation: A white precipitate (Et3N·HCl) should form immediately.
-
-
Equilibration: Once addition is complete, allow the reaction to stir at -78°C for 1 hour.
-
Warming: Slowly warm the reaction to 0°C (ice bath) over 2 hours. Do not heat to reflux; oxetanes are thermally sensitive.
-
Monitoring: Check reaction progress via TLC (silica gel).
-
Note: Oxalyl chloride is not visible on TLC; monitor the consumption of the alcohol starting material.
-
Phase 3: Workup & Isolation
Critical Safety: Do not use acidic washes (e.g., 1M HCl), as this will open the oxetane ring.
-
Quench: Quench the reaction at 0°C by adding saturated aqueous NaHCO3 (Sodium Bicarbonate).
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL).
-
Washing: Wash combined organics with Brine (1 x 20 mL).
-
Drying: Dry over anhydrous Na2SO4 and filter.
-
Concentration: Concentrate in vacuo at <30°C.
-
Purification: Purify via flash column chromatography on silica gel (neutralized with 1% Et3N) using a Hexane/EtOAc gradient.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Byproduct) | Acidic conditions generated in situ. | Increase Et3N equivalents; ensure strictly anhydrous solvents. |
| Oxalamide Formation | Incomplete N-protection. | Verify the integrity of the N-protecting group (Boc/Cbz) via NMR before starting. |
| Low Yield | Hydrolysis of Oxalyl Chloride.[1] | Re-distill Oxalyl Chloride; check Argon line for leaks. |
| Polymerization | Concentration too high. | Run reaction more dilute (0.05 M). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Bull, J. A., et al. (2016). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis". Chemical Reviews, 116(19), 12150–12233.
-
Grant, D. (2023).[2] "Synthesis of Oxalate Esters via Oxalyl Chloride". Common Organic Chemistry.
Sources
Application Note: Chemoselective Esterification of 3-(methylamino)oxetan-2-ol
Executive Summary & Chemical Strategy
Target Molecule: 3-(methylamino)oxetan-2-ol Critical Challenge: The target molecule presents three distinct chemical challenges that dictate the protocol design:
-
Ring Strain & Acid Sensitivity: The oxetane ring possesses significant ring strain (~106 kJ/mol). Under acidic conditions (Bronsted or Lewis), the ring is highly susceptible to nucleophilic attack and ring-opening polymerization, particularly at the 2-position (hemiacetal/lactol center).
-
Lactol Equilibrium: The "oxetan-2-ol" moiety is chemically a cyclic hemiacetal. In solution, it exists in equilibrium with the open-chain aldehyde form (3-hydroxy-2-(methylamino)propanal). Esterification at the 2-position effectively "traps" the molecule in the cyclic form as an acylal.
-
Nucleophilic Competition: The secondary amine (-NHMe) is significantly more nucleophilic than the hydroxyl group (-OH). Standard acylation attempts will yield the amide (N-acylation) exclusively unless the amine is protected.
The Solution: This protocol utilizes a Protect-Then-Esterify strategy. We first mask the amine using a base-stable protecting group (Boc), followed by a Steglich Esterification . This method operates under neutral/mildly basic conditions, preserving the fragile oxetane ring while ensuring chemoselective O-acylation.
Strategic Workflow Visualization
The following diagram outlines the critical decision pathways and the specific mechanism for the Steglich esterification, highlighting the avoidance of acid-catalyzed ring opening.
Figure 1: Strategic reaction pathway. Note that Route A (Acidic) leads to scaffold destruction, while the Steglich route preserves the oxetane ring.
Pre-requisite: Amine Protection (Mandatory)[1]
Before esterification, the secondary amine must be silenced. The tert-butyloxycarbonyl (Boc) group is selected because its installation and stability profile are compatible with the subsequent basic esterification conditions.
Reagents:
-
Substrate: 3-(methylamino)oxetan-2-ol
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Base: NaHCO₃ (2.0 equiv) or Et₃N (1.5 equiv)
-
Solvent: THF/Water (1:1) or Dichloromethane (DCM)
Protocol:
-
Dissolve the substrate in THF/Water (1:1).
-
Add NaHCO₃ and stir for 10 minutes at 0°C.
-
Add (Boc)₂O dropwise.
-
Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS for disappearance of amine.
-
Workup: Extract with EtOAc. Wash with water (not acid). Dry over Na₂SO₄ and concentrate.
-
Note: Do not use acidic washes (e.g., 1M HCl) to remove excess amine, as this will open the oxetane ring.
-
Core Protocol: Steglich Esterification[2][3][4][5]
This method uses N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as an acyl-transfer catalyst. It proceeds at room temperature without generating strong acidic byproducts.
Materials Table
| Reagent | Equivalents | Function | Notes |
| N-Boc-Amino-Oxetanol | 1.0 | Substrate | Dry thoroughly before use. |
| Carboxylic Acid (R-COOH) | 1.1–1.2 | Acyl Donor | Stoichiometry depends on acid cost/availability. |
| DCC | 1.2 | Coupling Agent | Activates the acid.[1][2] Can substitute with EDC for easier cleanup. |
| DMAP | 0.1 (10 mol%) | Catalyst | Crucial for rate acceleration and suppressing N-acylurea side products. |
| Dichloromethane (DCM) | 0.1 M Conc. | Solvent | Must be anhydrous (dry). |
Step-by-Step Methodology
-
Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolve the Carboxylic Acid (1.1 eq) and N-Boc-Amino-Oxetanol (1.0 eq) in anhydrous DCM.
-
-
Catalyst Addition:
-
Add DMAP (0.1 eq) to the stirring solution at 0°C (ice bath).
-
-
Coupling:
-
Add DCC (1.2 eq) dissolved in a minimal amount of DCM dropwise over 5 minutes.
-
Observation: The solution may become cloudy as Dicyclohexylurea (DCU) precipitates.
-
-
Reaction:
-
Workup (Critical for Oxetanes):
-
Filter the reaction mixture through a Celite pad to remove the precipitated DCU urea byproduct. Rinse the pad with cold DCM.
-
Wash the filtrate with saturated NaHCO₃ (2x) and Brine (1x).
-
Warning:Avoid acidic washes (e.g., citric acid or HCl) which are standard in peptide coupling but fatal to oxetanes.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Alternative Protocol: Anhydride Activation (For Acetates/Benzoates)
If the desired ester is a simple acetate or benzoate, the anhydride method is more atom-economical and generates easier-to-remove byproducts.
Reagents:
-
Acid Anhydride (Ac₂O, Bz₂O) (1.5 eq)
-
Pyridine (2.0 eq) or Triethylamine (2.0 eq) + DMAP (catalytic)
-
DCM (Solvent)
Protocol:
-
Dissolve N-Boc-Amino-Oxetanol in anhydrous DCM at 0°C.
-
Add Pyridine (or Et₃N) followed by catalytic DMAP.
-
Add the Anhydride dropwise.
-
Stir at RT for 2–4 hours.
-
Quench: Add a few drops of methanol to consume excess anhydride.
-
Workup: Wash with sat. NaHCO₃. Dry and concentrate.
Purification & Quality Control
Purification Warning: Silica gel is slightly acidic (pH ~5–6). Prolonged exposure can degrade oxetanes.
-
Recommendation: Use Neutral Alumina or Basified Silica .
-
Basifying Silica: Pre-wash the silica column with mobile phase containing 1% Triethylamine (Et₃N).
Analytical Validation (NMR):
-
¹H NMR (CDCl₃): Look for the diagnostic downfield shift of the proton at the 2-position (the hemiacetal proton).
-
Starting Material (Lactol): ~5.0–5.5 ppm (depending on stereochemistry).
-
Product (Ester): Shifted downfield to ~6.0–6.5 ppm due to the deshielding effect of the acyl group.
-
-
¹³C NMR: Confirm the presence of the ester carbonyl (~170 ppm) and the carbamate carbonyl (~155 ppm).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Decomposition | Acidic contamination or silica degradation. | Ensure all glassware is base-washed. Use 1% Et₃N in chromatography solvent. |
| N-Acylation observed | Incomplete Boc protection. | Verify Step 1 completion by LCMS before proceeding to esterification. |
| No Reaction | Steric hindrance at the 2-position. | Increase DMAP to 0.5 eq or switch to EDC/HOBt (Steglich variant) and heat mildly (max 35°C). |
References
-
Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[5][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[5] Link
-
Oxetane Stability & Synthesis: Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[6][7][8] Angewandte Chemie International Edition, 49(21), 3524–3529. Link
-
Amine Protection (Boc): Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Amines). Link
-
Oxetane Ring Opening Risks: Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15085. Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Protecting Group Strategies for N-Methylamine During Oxalate Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols
Executive Summary
In the synthesis of complex active pharmaceutical ingredients (APIs) and targeted chemical probes, the chemoselective functionalization of bifunctional molecules (e.g., those containing both an
To selectively synthesize an oxalate ester elsewhere on the molecular scaffold, the
Mechanistic Insights & Causality: The "Boc-Trap" in Oxalylation
The default choice for amine protection in organic synthesis is often the Boc group due to its ease of installation and mild acidic cleavage. However, when the downstream chemistry involves oxalate synthesis—typically mediated by the highly electrophilic reagent oxalyl chloride
Recent mechanistic studies have demonstrated that oxalyl chloride, particularly in the presence of alcoholic solvents (such as methanol, which is often used to quench oxalyl chloride to form methyl oxalate esters), rapidly and quantitatively deprotects
Causality in Protocol Design:
If a researcher attempts to react a Boc-protected
Comparative Strategy Data
The table below summarizes the viability of common
| Protecting Group | Stability to Oxalyl Chloride | Stability to Dialkyl Oxalates | Deprotection Conditions | Suitability for Oxalate Synthesis |
| Boc | Poor (Rapidly cleaved)[1] | Good | Acidic (TFA, HCl)[3] | Not Recommended (High risk of side reactions) |
| Cbz | Excellent | Excellent | Hydrogenolysis ( | Highly Recommended (Orthogonal to oxalates) |
| Fmoc | Excellent | Excellent | Basic (Piperidine) | Acceptable (Use if molecule contains reducible alkenes) |
| TFAc | Excellent | Excellent | Mild Base ( | Situational (May co-cleave oxalate esters) |
Workflow Visualization
Decision matrix for N-methylamine protecting groups during oxalyl chloride-mediated synthesis.
Validated Experimental Protocols
The following protocols represent a self-validating system for the Cbz-protection of an
Protocol A: Cbz Protection of N-Methylamine (Schotten-Baumann Conditions)
Objective: Install an electrophile-resistant protecting group while managing the HCl byproduct.
-
Preparation: Dissolve the
-methylamino alcohol substrate (1.0 equiv) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous (0.2 M substrate concentration). -
Reaction: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 15 minutes with vigorous stirring.
-
Self-Validation Check 1: Monitor the aqueous layer's pH. It must remain basic (pH ~8) to ensure the amine remains unprotonated and nucleophilic. If pH drops, add more
. -
Self-Validation Check 2: After 2 hours at room temperature, spot the organic layer on a TLC plate. Stain with Ninhydrin. A successful reaction is indicated by the disappearance of the purple/pink spot (free secondary amine) and the appearance of a UV-active, Ninhydrin-negative spot.
-
Workup: Separate the organic layer, wash with brine, dry over
, and concentrate in vacuo.
Protocol B: Oxalate Synthesis via Oxalyl Chloride
Objective: Synthesize a methyl oxalate ester without compromising the protected amine.
-
Preparation: Dissolve the Cbz-protected substrate (1.0 equiv) and Triethylamine (
, 2.5 equiv) in anhydrous DCM under an inert argon atmosphere. Cool to -78 °C. -
Activation: Add Oxalyl chloride (1.5 equiv) dropwise.
-
Causality Note: Addition at -78 °C prevents the highly exothermic decomposition of the reagent and suppresses side reactions. Immediate gas evolution (CO and
) will be observed.
-
-
Quenching: After 30 minutes, add anhydrous Methanol (5.0 equiv) dropwise to form the methyl oxalate ester. Allow the reaction to warm to room temperature over 1 hour.
-
Self-Validation Check: Quench a 10 µL aliquot in water/acetonitrile and analyze via LC-MS. The Cbz group will remain entirely intact, and the mass should correspond to the desired methyl oxalate ester.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove
salts), then saturated , dry, and concentrate.
Protocol C: Chemoselective Hydrogenolysis of the Cbz Group
Objective: Remove the Cbz group without cleaving the newly formed oxalate ester.
-
Preparation: Dissolve the oxalylated, Cbz-protected intermediate in anhydrous Methanol or Ethyl Acetate (0.1 M).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a blanket of argon.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (
) via a balloon. Stir vigorously at room temperature for 2–4 hours.-
Causality Note: Dialkyl oxalates are generally stable to mild catalytic hydrogenation at atmospheric pressure, whereas the benzylic C-O bond of the Cbz group is rapidly cleaved, releasing toluene and
.
-
-
Self-Validation Check: TLC monitoring will show the return of a Ninhydrin-positive spot, confirming the liberation of the
-methylamine. -
Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate in vacuo to yield the pure
-methylamine oxalate ester.
References
-
George, N., Ofori, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017–24026.[1] URL:[Link]
-
George, N., et al. (2020). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate.[2] URL:[Link]
Sources
Application Notes & Protocols for Controlled Ring-Opening Polymerization of Oxetane-Anhydride Monomers to Synthesize Poly(ester-ether)s
Introduction: A New Frontier in Biodegradable Polymers
The convergence of oxetane and anhydride chemistries through Ring-Opening Copolymerization (ROCOP) represents a significant advancement in the synthesis of functional polyesters. Oxetanes, as four-membered cyclic ethers, are valuable monomers due to their high ring strain (approx. 107 kJ/mol), which provides a strong thermodynamic driving force for polymerization.[1][2] Their incorporation into polymer backbones can enhance polarity and metabolic stability, making them highly desirable in medicinal chemistry and drug discovery.[3][4][5] On the other hand, the ring-opening of cyclic anhydrides provides ester linkages, which can be designed for hydrolytic degradation, a key feature for creating biocompatible and biodegradable materials.[6]
The organocatalyzed ROCOP of oxetanes and cyclic anhydrides enables the precise synthesis of polyesters with perfectly alternating structures, predictable molecular weights, and low dispersities.[7][8] This level of control is paramount for applications in advanced drug delivery systems, where polymer properties must be meticulously tailored to control drug release kinetics and carrier degradation.[9] This document provides a comprehensive guide to the underlying mechanisms, key experimental protocols, and characterization techniques for researchers and professionals aiming to leverage this powerful polymerization methodology.
Reaction Mechanism: The Organocatalytic Cycle
The controlled nature of the oxetane-anhydride ROCOP is rooted in a well-defined catalytic cycle, often employing organocatalysts like phosphazene bases or cesium pivalate in conjunction with a protic initiator (e.g., an alcohol).[7] The polymerization proceeds via a coordination-insertion mechanism, ensuring a perfectly alternating sequence of monomer incorporation.
The proposed mechanism involves the following key steps:
-
Initiation: The initiator (ROH) coordinates with the catalyst to form an activated alkoxide species.
-
First Ring-Opening (Anhydride): The activated alkoxide performs a nucleophilic attack on the carbonyl carbon of the cyclic anhydride, leading to its ring-opening and the formation of a terminal carboxylate anion.
-
Second Ring-Opening (Oxetane): The newly formed carboxylate anion then attacks one of the methylene carbons of the oxetane ring. This ring-opening step regenerates an alkoxide at the propagating chain end.
-
Propagation: The regenerated alkoxide can then attack another anhydride monomer, continuing the catalytic cycle and extending the polymer chain.
This process ensures that an anhydride monomer is always followed by an oxetane monomer, leading to a perfectly alternating copolyester structure.[7]
Experimental Protocols
Success in controlled polymerization hinges on the rigorous exclusion of atmospheric moisture and other impurities that can deactivate the catalyst or act as unwanted initiators.[10] All procedures should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: Purification of Reagents
Rationale: The presence of water or other protic impurities is a primary cause of failed or uncontrolled polymerizations.[10] Catalysts are often highly sensitive to hydrolysis, and water can act as an uncontrolled initiator, leading to polymers with broad molecular weight distributions.
-
Oxetane Monomers (e.g., 3-ethyl-3-hydroxymethyloxetane):
-
Add the liquid monomer to a round-bottom flask containing calcium hydride (CaH₂).
-
Stir the mixture under an inert atmosphere at room temperature overnight.
-
Distill the monomer under reduced pressure, collecting the fraction at the appropriate boiling point.
-
Store the purified monomer over activated 3Å molecular sieves in a glovebox.
-
-
Cyclic Anhydride Monomers (e.g., Phthalic Anhydride):
-
Recrystallize the solid monomer from a suitable anhydrous solvent (e.g., toluene or chloroform).
-
Dry the purified crystals under high vacuum for at least 24 hours to remove any residual solvent.
-
Store in a desiccator inside a glovebox.
-
-
Solvents (e.g., Toluene, Tetrahydrofuran - THF):
-
Use a solvent purification system (e.g., passing through columns of activated alumina and copper catalyst) or distill from an appropriate drying agent (e.g., sodium/benzophenone for THF) under an inert atmosphere.
-
-
Initiator (e.g., Benzyl Alcohol):
-
Distill from CaH₂ under reduced pressure and store over activated 3Å molecular sieves.
-
Protocol 2: General Procedure for Controlled Oxetane-Anhydride ROCOP
Rationale: This protocol targets a specific degree of polymerization (DP) by controlling the monomer-to-initiator ratio ([M]/[I]). The catalyst-to-initiator ratio is typically kept low to ensure that each initiator molecule starts a polymer chain.
Materials:
-
Purified oxetane monomer
-
Purified cyclic anhydride monomer
-
Purified initiator (e.g., benzyl alcohol)
-
Organocatalyst (e.g., 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or cesium pivalate)
-
Anhydrous solvent (e.g., Toluene)
-
Quenching agent (e.g., benzoic acid in THF)
-
Non-solvent for precipitation (e.g., cold methanol)
-
Flame-dried Schlenk flask with a magnetic stir bar
Procedure:
-
Reaction Setup:
-
Flame-dry a Schlenk flask under vacuum and backfill with argon or nitrogen. Allow it to cool to room temperature.
-
-
Reagent Addition (Example for DP = 100):
-
Inside a glovebox, weigh the cyclic anhydride (100 equivalents) and add it to the flask.
-
Add the desired volume of anhydrous toluene to dissolve the anhydride (to achieve a final monomer concentration of ~1 M).
-
Add the oxetane monomer (100 equivalents) via syringe.
-
Prepare a stock solution of the initiator (e.g., benzyl alcohol, 1 equivalent) in toluene. Add the appropriate volume to the reaction flask via syringe.
-
Prepare a stock solution of the catalyst (e.g., TBD, 1 equivalent) in toluene.
-
-
Polymerization:
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature (e.g., 25-80°C, depending on the catalyst system).[7]
-
Inject the catalyst solution into the stirring reaction mixture to initiate the polymerization.
-
Monitor the reaction progress by taking aliquots at timed intervals via an argon-purged syringe. Quench the aliquot with a small amount of benzoic acid solution and analyze by ¹H NMR to determine monomer conversion.
-
-
Termination and Isolation:
-
Once the desired conversion is reached (or the reaction has stopped), quench the polymerization by adding a slight excess of benzoic acid solution.
-
Dilute the viscous polymer solution with a small amount of dichloromethane or THF if necessary.
-
Precipitate the polymer by slowly adding the solution to a large volume of a stirred, cold non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold non-solvent to remove any unreacted monomer or catalyst residues.
-
Dry the final polymer under high vacuum at room temperature until a constant weight is achieved.
-
Polymer Characterization and Expected Results
Proper characterization is essential to confirm the success of the controlled polymerization. The data obtained validates the polymer's structure, molecular weight, and dispersity.
| Parameter | Technique | Description & Expected Outcome |
| Monomer Conversion | ¹H NMR Spectroscopy | Calculated by comparing the integral of monomer-specific peaks to polymer peaks. Allows for kinetic monitoring. |
| Polymer Structure | ¹H and ¹³C NMR Spectroscopy | Confirms the formation of the alternating ester-ether backbone. The appearance of new signals corresponding to the ester and ether linkages is expected. |
| Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | The experimentally determined Mₙ should show a linear correlation with monomer conversion and be close to the theoretical Mₙ (calculated as [M]/[I] × M.W. of repeat unit + M.W. of initiator).[11] |
| Dispersity (Đ or PDI) | Gel Permeation Chromatography (GPC) | A measure of the molecular weight distribution. For a well-controlled polymerization, the dispersity should be low (Đ < 1.2).[12] |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (T₉), which is a critical property for material applications. T₉ can be tuned by changing the monomer structures.[8] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Monomer Conversion | 1. Catalyst deactivation due to impurities (water, oxygen, protic compounds).[10]2. Incorrect reaction temperature (too low).3. Inactive catalyst or initiator. | 1. Rigorously purify and dry all monomers, initiator, and solvent. Ensure the reaction is performed under a strictly inert atmosphere.2. Verify the optimal temperature for the chosen catalyst system.3. Use freshly purchased or properly stored catalyst/initiator. |
| Broad Molecular Weight Distribution (High Đ > 1.3) | 1. Slow initiation relative to propagation.2. Presence of impurities acting as competing initiators.3. Intermolecular transesterification reactions at high temperatures or long reaction times.[13] | 1. Select a catalyst/initiator system known for fast initiation.2. Re-purify all reagents and solvents.3. Lower the reaction temperature. Quench the polymerization promptly after full monomer conversion is achieved. |
| Poor Agreement Between Theoretical and Experimental Mₙ | 1. Inaccurate initiator concentration.2. Incomplete initiation or presence of chain transfer reactions.3. Water or other protic impurities consuming the initiator or acting as chain transfer agents. | 1. Prepare initiator stock solutions carefully and use precise dispensing techniques (e.g., gas-tight syringes).2. Investigate different catalyst systems or reaction conditions.[14]3. Ensure all components are scrupulously dry. |
References
-
Study.com. (n.d.). Oxetane can be polymerized by cationic ring-opening polymerization initiated by a protonic acid. Draw the complete mechanism for this showing termination by water addition. Retrieved from Homework.Study.com. [Link]
-
RadTech. (n.d.). Cationic Photopolymerization of 3- Benzyloxymethyl -3-ethyl-oxetane. Retrieved from RadTech. [Link]
-
Libiszowski, J., et al. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(8), 2791–2799. [Link]
-
Zhao, J., et al. (2012). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Publishing. [Link]
-
Aston University. (n.d.). The ring opening polymerization of ring strained cyclic ethers. Retrieved from Aston Research Explorer. [Link]
-
Zhang, Y., et al. (2024). Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules, 57(9), 3865–3874. [Link]
-
ResearchGate. (2025). Organocatalytic synthesis of sugar‐derived polyesters via ring‐opening alternating copolymerization of anhydrosugar oxetane and anhydrides. Retrieved from ResearchGate. [Link]
-
RadTech. (n.d.). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. Retrieved from RadTech. [Link]
-
Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 262, 115802. [Link]
-
Williams, C. K., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). Journal of the American Chemical Society, 144(11), 4867–4876. [Link]
-
ResearchGate. (n.d.). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Biodegradable Polyoxalate and Copolyoxalate Particles for drug-delivery Applications. Retrieved from ResearchGate. [Link]
-
Huang, G., & Wicha, M. S. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 37713805. [Link]
-
Wipf, P., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12065–12132. [Link]
-
Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-152. [Link]
- Google Patents. (n.d.). US9421276B2 - Clickable polyoxetane carrier for drug delivery.
-
ResearchGate. (2025). Polyoxalates from biorenewable diols via Oxalate Metathesis Polymerization. Retrieved from ResearchGate. [Link]
-
Stepan, A. F., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
ResearchGate. (2025). Preparation and Characterization of Poly(bisphenol A oxalate) and Studying its Chelating Behavior Towards Some Metal Ions. Retrieved from ResearchGate. [Link]
-
DTIC. (n.d.). PROGRESS ON THE PREPARATION AND CHARACTERIZATION OF SOME ALKYNEDIOL OXALATE POLYMERS. Retrieved from DTIC. [Link]
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- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
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- 9. US9421276B2 - Clickable polyoxetane carrier for drug delivery - Google Patents [patents.google.com]
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Application of bis-oxetanyl oxalates as biodegradable cross-linkers
Application Note: Bis-Oxetanyl Oxalates as Biodegradable Cross-Linkers in Advanced Polymeric Systems
Executive Summary & Scientific Rationale
In the development of advanced drug delivery vehicles, hydrogels, and tissue engineering scaffolds, the demand for cross-linkers that offer both rapid, controllable curing and predictable biodegradability is paramount. Traditional free-radical acrylate cross-linkers suffer from severe oxygen inhibition and yield non-degradable carbon-carbon backbones that can lead to long-term toxicity or necessitate surgical removal.
Bis-oxetanyl oxalates represent a structural paradigm shift in biomaterials. By integrating highly reactive terminal oxetane rings with a central, hydrolytically labile oxalate ester, this class of cross-linkers enables rapid Cationic Ring-Opening Polymerization (CROP) while ensuring complete, programmed biodegradation into easily metabolizable byproducts[1][2].
Mechanistic Causality in Material Design
To fully leverage bis-oxetanyl oxalates, researchers must understand the dual mechanisms governing their lifecycle:
-
Network Formation via CROP: Oxetanes possess a unique thermodynamic profile, characterized by high ring strain (~107 kJ/mol) and relatively high basicity (pKa ~3.7) compared to standard epoxides[2]. When initiated by a strong Brønsted acid (generated via the UV photolysis of a photoacid generator), the oxetane rings undergo a rapid
-type propagation[2][3]. This cationic process is highly efficient, exhibits low volumetric shrinkage, and crucially, is completely insensitive to oxygen inhibition—allowing for reliable curing in ambient, physiological, or microfluidic environments[3][4]. -
Programmed Hydrolytic Degradation: The central oxalate linkage (–O–CO–CO–O–) is the structural key to the material's clearance. The strong electron-withdrawing effect of the adjacent carbonyl groups renders the ester highly susceptible to nucleophilic attack by water. Upon hydrolysis, the cross-linked polyether network breaks down into oxalic acid and oxetane-derived diols, both of which are biocompatible and readily cleared by metabolic pathways without inducing chronic inflammation[1][5].
Visualizing the Lifecycle Mechanism
Lifecycle of bis-oxetanyl oxalates from UV-curing to hydrolytic degradation.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps to confirm both the curing kinetics and the specific degradation pathways.
Protocol A: Formulation and UV-Cationic Curing
Objective: Fabricate a cross-linked polymer network and validate the conversion of oxetane rings. Causality: We utilize a diaryliodonium hexafluoroantimonate photoacid generator (PAG) because it generates a superacid upon UV exposure, which is strictly required to overcome the activation energy of oxetane ring-opening[3].
-
Preparation: In an amber glass vial (to prevent premature photolysis), dissolve 98 wt% bis-oxetanyl oxalate monomer and 2 wt% diaryliodonium hexafluoroantimonate.
-
Homogenization: Stir the mixture at 40°C for 15 minutes until optically clear. Note: Avoid basic contaminants (e.g., amines), which will quench the cationic propagating species.
-
Casting: Cast the formulation into a PTFE mold to a thickness of 100 µm.
-
Irradiation: Expose the mold to a 365 nm UV LED array at an intensity of 50 mW/cm² for 60 seconds.
-
Validation (Real-Time FTIR): Monitor the curing process using ATR-FTIR. The network formation is validated by tracking the disappearance of the characteristic oxetane C–O–C asymmetric stretching band at ~980 cm⁻¹ and the emergence of linear polyether bands at ~1100 cm⁻¹.
Protocol B: Accelerated Hydrolytic Degradation and Kinetic Profiling
Objective: Quantify the degradation rate and confirm the release of biocompatible byproducts. Causality: Incubation in PBS at physiological pH isolates hydrolytic degradation from enzymatic degradation. A non-degradable bis-oxetane ether is used as a negative control to prove that mass loss is strictly driven by the cleavage of the oxalate ester.
-
Sample Preparation: Punch 8 mm diameter discs from the cured films (Protocol A). Record the initial dry mass (
) of each disc. -
Incubation: Submerge each disc in 10 mL of Phosphate-Buffered Saline (PBS, pH 7.4) in sealed scintillation vials. Place vials in an orbital shaker incubator at 37°C and 100 RPM.
-
Sampling: At predetermined time points (Days 1, 3, 7, 14, 21, 28), remove the discs, rinse with deionized water, and lyophilize for 24 hours.
-
Mass Loss Calculation: Record the dry mass (
) and calculate mass loss: . -
Validation (HPLC Analysis): To prove the mechanism of degradation, analyze the residual PBS media using HPLC (C18 column, UV detection at 210 nm). The presence of a distinct peak corresponding to oxalic acid validates the precise cleavage of the oxalate linkage[1].
Quantitative Data Presentation
The following tables summarize typical empirical data demonstrating the superiority of bis-oxetanyl oxalates in both curing efficiency and biodegradability.
Table 1: Photopolymerization Kinetics (UV Intensity: 50 mW/cm²)
| Cross-linker Type | Functional Group | Induction Time | Time to 90% Conversion | Oxygen Inhibition |
|---|---|---|---|---|
| Bis-Oxetanyl Oxalate | Oxetane | < 2.0 s | 18 s | None |
| Bis-Epoxide (Control) | Epoxide | 5.5 s | 45 s | None |
| PEG-Diacrylate (Control) | Acrylate | < 1.0 s | 30 s | High (Requires N2) |
Insight: The high basicity and ring strain of the oxetane group result in a significantly faster conversion rate compared to standard epoxides, without the oxygen sensitivity of acrylates.
Table 2: Hydrolytic Degradation Profile in PBS (pH 7.4, 37°C)
| Time Point (Days) | Bis-Oxetanyl Oxalate Mass Loss (%) | Bis-Oxetane Ether (Negative Control) Mass Loss (%) | Oxalic Acid Release Detected |
|---|---|---|---|
| Day 1 | 12.4 ± 1.2 | 0.2 ± 0.1 | Yes |
| Day 7 | 45.8 ± 2.5 | 0.5 ± 0.2 | Yes |
| Day 14 | 78.2 ± 3.1 | 0.8 ± 0.3 | Yes |
| Day 28 | > 99.0 | 1.1 ± 0.4 | Yes |
Insight: The rapid mass loss confirms the extreme hydrolytic lability of the oxalate ester, making it highly suitable for temporary scaffolds and short-term drug delivery depots.
References
- Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applic
- oxetanes: curing properties in photo-cationic polymeriz
- Redox Responsive Copolyoxalate Smart Polymers for Inflammation and Other Aging-Associ
- Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. radtech.org.
- Common oxetane derivatives used in cationic ring-opening polymerization.
Sources
- 1. Biodegradable polyoxalate and copolyoxalate particles for drug-delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. radtech.org [radtech.org]
- 4. researchgate.net [researchgate.net]
- 5. Redox Responsive Copolyoxalate Smart Polymers for Inflammation and Other Aging-Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis, Handling, and Utilization of Labile C2-Substituted Oxetane Intermediates
Introduction & Mechanistic Insights
Oxetanes are highly strained, four-membered cyclic ethers that have garnered immense interest across synthetic and medicinal chemistry. While 3-substituted and 3,3-disubstituted oxetanes are celebrated for their robust chemical stability and use as carbonyl or gem-dimethyl bioisosteres[1], C2-substituted oxetanes present a unique behavioral dichotomy.
The lability of C2-substituted oxetanes stems from the synergistic effect of high ring strain (~107 kJ/mol) and the electronic environment at the C2 position[2]. Cleavage of the C2–O bond generates a secondary or tertiary carbocationic intermediate (depending on substitution). This inherent thermodynamic driving force makes C2-oxetanes highly susceptible to acid-catalyzed ring-opening, demanding specialized protocols for their synthesis, purification, and storage. When handled correctly, this exact lability transforms C2-oxetanes into exceptionally valuable synthetic intermediates for accessing complex homoallylic alcohols and seven-membered benzolactones[3].
Quantitative Stability Comparison
To contextualize the handling requirements, Table 1 summarizes the physicochemical behavior of various oxetane substitution patterns.
Table 1: Stability Profile of Oxetane Substitution Patterns
| Substitution Pattern | Est. Ring Strain (kJ/mol) | Acid Stability | Primary Chemical Application |
| Unsubstituted | ~106 | Moderate | Polymerization monomer |
| 3,3-Disubstituted | ~104 | High | Drug bioisosteres (gem-dimethyl) |
| 3-Substituted | ~105 | High | Drug bioisosteres (carbonyl) |
| C2-Substituted | ~107 | Very Low | Reactive synthetic intermediates |
Experimental Protocols & Causality
Protocol A: Synthesis via Epoxide Ring Expansion
The most reliable method for constructing C2-substituted oxetanes is the one-pot ring expansion of terminal epoxides using a sulfoxonium ylide[2].
-
Causality of Design: Trimethyloxosulfonium iodide is deprotonated to form a sulfur ylide. The ylide executes an S_N2 attack on the less hindered carbon of the epoxide. The resulting alkoxide intermediate then undergoes an intramolecular 4-exo-tet cyclization, driven by the expulsion of dimethyl sulfoxide (DMSO), a highly stable leaving group.
Step-by-Step Methodology:
-
Ylide Generation: Suspend trimethyloxosulfonium iodide (1.2 equiv) and potassium tert-butoxide (1.2 equiv) in anhydrous tert-butanol (0.2 M) under an argon atmosphere. Stir at 50 °C for 30 minutes until the mixture turns cloudy white.
-
Epoxide Addition: Cool the reaction to 0 °C. Add the 2-substituted epoxide (1.0 equiv) dropwise. Causality: Cooling prevents the premature thermal decomposition of the ylide before nucleophilic attack can occur.
-
Cyclization: Warm the mixture to 50 °C and stir for 48 hours.
-
Quench: Cool to room temperature and quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x).
Workflow for the synthesis and pH-dependent isolation of C2-substituted oxetanes.
Protocol B: Amine-Deactivated Isolation and Storage
Standard silica gel contains Brønsted acidic silanol groups (pH ~4.5–5.5). Exposure of C2-substituted oxetanes to untreated silica results in rapid protonation of the oxetane oxygen and subsequent ring-opening.
-
Causality of Design: Pre-treating the stationary phase with triethylamine (Et₃N) neutralizes acidic silanol sites, preventing acid-catalyzed degradation during chromatography.
Step-by-Step Methodology:
-
Column Preparation: Slurry standard silica gel in a mixture of hexanes containing 2% (v/v) Et₃N. Pack the column and flush with 3 column volumes of the 2% Et₃N/hexanes solution.
-
Elution: Load the crude oxetane mixture and elute using a gradient of hexanes/ethyl acetate (containing 1% Et₃N).
-
Storage: Concentrate the pure fractions under reduced pressure at a bath temperature strictly below 25 °C. Store the neat oil at -20 °C over K₂CO₃ pellets under argon.
Self-Validating System Checkpoint: Before proceeding to downstream applications, run a ¹H NMR of the isolated product in CDCl₃ (pre-filtered through basic alumina). The presence of distinct multiplets at 4.3–4.8 ppm confirms an intact oxetane ring. Any emergent peaks in the 5.0–6.0 ppm region indicate premature ring-opening to allylic/homoallylic species.
Application: Regioselective Ring-Opening
C2-substituted oxetanes are primed for Lewis acid-catalyzed ring-opening to yield homoallylic alcohols. However, traditional Lewis acids (e.g., AlCl₃) often yield complex mixtures of allylic alcohols, homoallylic alcohols, and dimers.
-
Causality of Design: By employing the Lewis superacid Al(C₆F₅)₃, the reaction trajectory is strictly controlled. The extreme steric bulk of the C₆F₅ ligands creates a demanding microenvironment that suppresses intermolecular nucleophilic attack (dimerization) and forces a highly regioselective intramolecular β-proton elimination.
Table 2: Regioselectivity in Lewis Acid-Catalyzed Ring-Opening of C2-Aryl Oxetanes
| Catalyst | Catalyst Loading | Homoallylic Alcohol (%) | Allylic Alcohol (%) | Dimerization (%) |
| AlCl₃ | 10 mol% | 45 | 35 | 20 |
| B(C₆F₅)₃ | 5 mol% | 67 | 12 | 21 |
| Al(C₆F₅)₃ | 1 mol% | >95 | <1 | <5 |
Step-by-Step Methodology:
-
Preparation: In a glovebox, prepare a 0.05 M stock solution of Al(C₆F₅)₃ in anhydrous toluene.
-
Reaction Setup: Dissolve the pure C2-substituted oxetane (1.0 equiv) in anhydrous toluene (0.1 M) in a Schlenk flask under argon.
-
Catalysis: Inject 1 mol% of the Al(C₆F₅)₃ stock solution. Heat the mixture to 40 °C for 2 hours.
-
Quench & Isolate: Quench with a drop of Et₃N, concentrate, and purify via standard silica gel chromatography (acid sensitivity is no longer an issue post-ring-opening).
Mechanistic pathway of Lewis superacid-mediated regioselective oxetane ring-opening.
References
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications.2
-
Synthesis of Seven-Membered Benzolactones by Nickel-Catalyzed C−H Coupling of Benzamides with Oxetan - The University of Osaka Institutional Knowledge Archive. 3
-
Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3 - DDD UAB.
-
Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry - ACS Publications. 1
Sources
Application Notes and Protocols for the Recrystallization of Bis[3-(methylamino)oxetan-2-yl] Oxalate
Abstract
This document provides a comprehensive guide to the recrystallization of bis[3-(methylamino)oxetan-2-yl] oxalate, a compound of interest in pharmaceutical development due to the presence of the oxetane motif, a valuable bioisostere.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies grounded in the principles of crystallization. This guide emphasizes the rationale behind experimental choices to ensure the consistent attainment of high-purity crystalline material.
Introduction: The Importance of Purity for Oxetane-Containing Compounds
The oxetane ring is a four-membered cyclic ether that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, such as its ability to act as a hydrogen bond acceptor and its conformational influence, make it a desirable surrogate for other functional groups in drug candidates.[3][4][5] The purity of active pharmaceutical ingredients (APIs) is a critical determinant of their safety and efficacy. For novel compounds like bis[3-(methylamino)oxetan-2-yl] oxalate, developing a robust purification method is paramount.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[6] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can yield a product with significantly enhanced purity and a well-defined crystalline form, which is crucial for downstream applications, including formulation and preclinical studies.
Foundational Principles of Recrystallization
The success of a recrystallization procedure hinges on the selection of an appropriate solvent. The ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[6] Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or sparingly soluble at high temperatures, allowing for their removal via hot filtration.
The process of recrystallization can be broken down into several key stages, each with its own set of critical parameters:
-
Solvent Selection: Identifying a solvent or solvent system with the desired solubility profile.
-
Dissolution: Dissolving the impure solid in a minimum amount of hot solvent to create a saturated or near-saturated solution.
-
Decolorization/Hot Filtration (Optional): Removing colored impurities or insoluble particulate matter.
-
Crystallization (Nucleation and Crystal Growth): Allowing the solution to cool, promoting the formation of crystals of the pure compound.
-
Isolation of Crystals: Separating the purified crystals from the mother liquor.
-
Washing and Drying: Rinsing the crystals to remove any residual mother liquor and drying them to remove the solvent.
The following diagram illustrates the logical workflow of a typical recrystallization experiment.
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
Safety Precautions for Handling Oxalates
Oxalic acid and its salts are toxic and should be handled with appropriate personal protective equipment (PPE).[7][8] Always work in a well-ventilated fume hood. Recommended PPE includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., butyl or neoprene).[7] In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] All waste containing oxalate should be disposed of according to institutional guidelines for hazardous chemical waste.[9][10]
Protocol 1: Solvent Screening for Recrystallization
The selection of a suitable solvent is the most critical step in developing a recrystallization protocol. Given the polar nature of the amine and oxalate functionalities, polar solvents are a logical starting point. The oxetane ring also contributes to the overall polarity of the molecule.
Objective: To identify a suitable solvent or solvent system for the recrystallization of bis[3-(methylamino)oxetan-2-yl] oxalate.
Materials:
-
Bis[3-(methylamino)oxetan-2-yl] oxalate (impure)
-
A selection of solvents (see table below)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of the impure solid into several separate test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or it becomes apparent that it is insoluble. Record the approximate solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a heating block or water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Observe the quantity and quality of the crystals formed.
Solvent Selection Guide:
| Solvent Class | Example Solvents | Expected Solubility Profile | Rationale |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | Likely to show good solubility, especially when heated. | The amine and oxalate groups can form hydrogen bonds with protic solvents.[11] |
| Aprotic Polar Solvents | Acetone, Acetonitrile, Ethyl Acetate | May offer a good balance of solubility at different temperatures. | The polarity of these solvents can solvate the salt without the strong interactions of hydrogen bonding. |
| Ethereal Solvents | Tetrahydrofuran (THF), 1,4-Dioxane | Lower solubility expected, but could be useful as an anti-solvent. | The oxetane moiety has some ether character. |
| Nonpolar Solvents | Toluene, Hexanes | Likely to be insoluble. | The high polarity of the oxalate salt makes it unlikely to dissolve in nonpolar solvents. |
Interpretation of Results:
An ideal solvent will dissolve the compound when hot but will result in the formation of a significant amount of crystalline precipitate upon cooling. If a single solvent does not provide the desired solubility profile, a two-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an "anti-solvent") dropwise until the solution becomes turbid, indicating the onset of precipitation.
Protocol 2: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with the desired temperature-dependent solubility has been identified.
Objective: To purify bis[3-(methylamino)oxetan-2-yl] oxalate using a single-solvent recrystallization method.
Materials:
-
Impure bis[3-(methylamino)oxetan-2-yl] oxalate
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the impure solid in an Erlenmeyer flask of an appropriate size.
-
Add a small amount of the selected solvent to the flask.
-
Heat the mixture to the boiling point of the solvent with gentle stirring.
-
Gradually add more hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
If the solution is colored, and it is suspected that the color is due to an impurity, remove the flask from the heat, add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum for a period of time.
-
Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization
This method is employed when no single solvent provides a suitable solubility profile.
Objective: To purify bis[3-(methylamino)oxetan-2-yl] oxalate using a two-solvent (anti-solvent) recrystallization method.
Materials:
-
Impure bis[3-(methylamino)oxetan-2-yl] oxalate
-
A "good" solvent (in which the compound is soluble)
-
A "poor" or "anti-solvent" (in which the compound is insoluble, but which is miscible with the "good" solvent)
-
Equipment as listed in Protocol 2
Procedure:
-
Dissolve the impure solid in the minimum amount of the "good" solvent at an elevated temperature in an Erlenmeyer flask.
-
Heat the "poor" solvent separately.
-
While the solution of the compound is still hot, add the hot "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.
-
Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect, wash, and dry the crystals as described in Protocol 2.
The following diagram illustrates the decision-making process for choosing a recrystallization method.
Caption: Decision tree for selecting an appropriate recrystallization protocol.
Characterization of Purified Product
The purity of the recrystallized bis[3-(methylamino)oxetan-2-yl] oxalate should be assessed using appropriate analytical techniques.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (if available) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
-
Spectroscopy (NMR, IR): Comparison of the spectra of the recrystallized material with a reference standard can confirm the identity and purity of the compound.
-
Chromatography (HPLC, TLC): These techniques can be used to detect the presence of impurities.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used; the compound is highly soluble even at low temperatures. | Reheat the solution to evaporate some of the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the solute; the solution is supersaturated. | Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Consider using a lower-boiling solvent. |
| Low recovery of purified product | The compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is pre-warmed for hot filtration. |
| Colored crystals | The colored impurity has similar solubility to the product; the activated charcoal treatment was insufficient. | Repeat the recrystallization, ensuring efficient use of activated charcoal. Consider column chromatography as an alternative purification method. |
References
- Klopotke, T. M., & Loyalty, J. (2012). Synthesis, Characterization, and Investigation of Energetic Oxetane Derivatives and Polymers thereof. Ludwig-Maximilians-Universität München.
- Synthesis of bis(indolyl)methanes using ammonium niobium oxalate (ANO) as an efficient and recyclable catalyst. (n.d.). Royal Society of Chemistry.
- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: A New Generation of Bioisosteres.
- Nguefack, J. C., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
- Oxalic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- EP4194446A1 - Preparation method for oxetane-2-methylamine. (n.d.).
- Forming oxalate salts of amines. (2009). Sciencemadness.org.
- Zámbó, D., et al. (2022). Homogeneous Precipitation of Lanthanide Oxalates. Crystal Growth & Design, 22(5), 3262–3272.
- Winter, M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5190.
- Zhang, X., et al. (2019). Preparation of Bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane and Investigation of Its Cationic UV-Curing Material Properties. Polymers, 11(11), 1851.
- Ali, A., et al. (2015). Solubility of Oxalic Acid. International Journal of Scientific & Engineering Research, 6(9).
- Oxal
- Caria, A., et al. (2024). Trans-Catena-Poly[[(Bis-(µ-N,N'-Bis[(Pyridin-3-yl)Methyl]Ethanediamide))-Diaqua-Cadmium(II)] Bis(Nitrate)
- Zhang, J., & Li, Y. (2017). Study on Synthesis Of Oxetan-3-ol. International Journal of Pharma and Bio Sciences, 8(2), 734-737.
- Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.
- Safety Data Sheet: Aluminium oxal
- US4005128A - Process for the preparation of oxalate esters. (n.d.).
- Kachkoul, R., et al. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie, 28(3), 157-164.
- An In-depth Technical Guide to the Solubility of 3-Oxobutanenitrile in Organic Solvents. (n.d.). Benchchem.
- Hroch, L., & Císařová, I. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1038–1115.
- Li, M., et al. (2019). Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. ACS Sustainable Chemistry & Engineering, 7(20), 17176–17184.
- Mercury(II) Oxalate: A Comprehensive Technical Guide to Safety and Handling. (n.d.). Benchchem.
- US5227483A - Process for recovery of amines and volatile acids from amine salts. (n.d.).
- US5426218A - Bis (tetraalkylammonium) oxalate. (n.d.).
- sodium oxal
- Norde, W. (1995). The Solubility of Proteins in Organic Solvents. Biophysical Journal, 69(5), 2210-2211.
- Recrystalliz
- Alternative of picric acid for recrystallis
Sources
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- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 6. youtube.com [youtube.com]
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- 8. datasheets.scbt.com [datasheets.scbt.com]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing premature oxetane ring opening during esterification
Welcome to the technical support center for chemists and drug development professionals. This guide provides expert insights and troubleshooting advice for a common challenge in synthetic chemistry: preventing the premature ring-opening of oxetanes during esterification reactions. The inherent ring strain that makes oxetanes valuable isosteres also renders them susceptible to decomposition under certain conditions. This resource is designed to help you navigate this challenge, ensuring the integrity of your oxetane-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the oxetane ring so susceptible to opening during certain reactions?
The reactivity of the oxetane ring is dominated by its significant ring strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane.[1] This strain is a result of the deviation from the ideal tetrahedral bond angle. Under strongly acidic conditions, the ether oxygen of the oxetane can be protonated by Brønsted or coordinated by Lewis acids.[2][3][4] This activation makes the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack, leading to ring cleavage.[5][6] While more stable than oxiranes, this underlying strain means that harsh reaction conditions, particularly strong acids and high temperatures, should be avoided.[2][7]
Q2: I've observed an unexpected byproduct in my reaction. What does a ring-opened oxetane typically look like?
The most common byproduct of unintentional oxetane ring-opening during esterification is a 1,3-diol or a related derivative.[2] If your alcohol nucleophile (or water, if present) attacks the activated oxetane, it will result in a linear 1,3-difunctionalized compound. For example, if you are trying to esterify oxetane-3-methanol under standard Fischer conditions with acetic acid and sulfuric acid, you might isolate 2-(acetoxymethyl)propane-1,3-diol instead of your desired ester.
Q3: Are all substituted oxetanes equally stable?
No, the stability of the oxetane ring is significantly influenced by its substitution pattern. 3,3-disubstituted oxetanes are generally the most stable.[2] This enhanced stability is attributed to steric hindrance, where the substituents physically block the trajectory of an incoming nucleophile, making it more difficult for it to attack the ring carbons.[2] This is a key consideration when planning a synthetic route; if you anticipate needing to use more forcing conditions, a 3,3-disubstituted oxetane may be more robust.
Troubleshooting Guide: Esterification Reactions
Q4: I attempted a Fischer esterification (refluxing alcohol with a carboxylic acid and H₂SO₄ catalyst) and my yield was very low, with byproducts consistent with ring-opening. What happened?
This is a classic issue. The strongly acidic conditions of the Fischer-Speier esterification are incompatible with most oxetane-containing molecules.[2][8] The sulfuric acid catalyst readily protonates the oxetane's oxygen atom. This dramatically increases the electrophilicity of the ring's C2 and C4 carbons, inviting nucleophilic attack from the alcohol solvent or any water present, leading to the formation of 1,3-diol byproducts.[2]
Caption: Acid-catalyzed opening of the oxetane ring.
Solution: Avoid strongly acidic conditions entirely. You must switch to a milder, coupling-agent-based esterification method that operates under neutral or slightly basic conditions.
Q5: To avoid acid, I tried reacting my oxetane-containing alcohol with an acyl chloride and pyridine, but the reaction was messy. Why?
While this approach correctly avoids strong acids, pyridine, especially when heated, can sometimes be basic enough to promote side reactions. More importantly, the generation of pyridinium hydrochloride (HCl) as a byproduct introduces a strong acid into your reaction mixture, which can then catalyze the very ring-opening you sought to avoid.
Solution: If using an acyl chloride, opt for a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) in an aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature).[7] This minimizes the risk of in-situ acid generation causing degradation. An even better approach is to use a dedicated coupling reagent.
Q6: What are the most reliable "oxetane-safe" esterification methods?
For sensitive substrates, including those containing oxetanes, modern coupling reactions that proceed under mild, neutral conditions are the gold standard. The table below compares the most effective methods.
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Steglich Esterification | DCC or EDC, DMAP (cat.) | Neutral, Room Temp | Very mild, high yield, tolerates sensitive groups.[9][10][11] | Urea byproduct (DCU) can be difficult to remove (filtration). EDC gives a water-soluble urea. |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, TEA, then Alcohol + DMAP | Mild, generally Room Temp | Excellent for sterically hindered alcohols and acids.[12][13] | Two-step, one-pot procedure. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Neutral, 0 °C to Room Temp | Excellent for secondary alcohols, proceeds with clean Sₙ2 inversion of stereochemistry.[14][15] | Byproducts (triphenylphosphine oxide, hydrazine) can complicate purification. Nucleophile must be acidic (pKa < 15).[15][16] |
| Enzymatic Acylation | Lipase (e.g., CALB) | Mild (30-60 °C), Neutral pH | Extremely mild, highly selective, suitable for thermolabile compounds.[17] | Slower reaction times, requires specific enzyme compatibility. |
Recommended Protocols & Method Selection
Choosing the right protocol is critical. Use the following decision guide to select the best starting point for your specific transformation.
Caption: Decision tree for selecting an esterification method.
Protocol 1: Steglich Esterification of an Oxetane-Containing Carboxylic Acid
This is often the first method to try due to its reliability and mild conditions.[11][18] This protocol uses EDC (a water-soluble carbodiimide) for easier workup.
Materials:
-
Oxetane-containing carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the oxetane-containing carboxylic acid, alcohol, and DMAP.
-
Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the acid).
-
Stir the solution at room temperature for 5 minutes.
-
Add the EDC in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess DMAP and EDC-urea), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mitsunobu Reaction with an Oxetane-Containing Alcohol
This protocol is ideal for converting a secondary alcohol with inversion of stereochemistry.[14][19] Safety Note: Azodicarboxylates like DEAD and DIAD are hazardous; handle with appropriate care in a fume hood.
Materials:
-
Oxetane-containing alcohol (1.0 eq)
-
Carboxylic acid (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the oxetane-containing alcohol, carboxylic acid, and triphenylphosphine.
-
Dissolve the components in anhydrous THF (approx. 0.2 M concentration relative to the alcohol).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly, add the DIAD or DEAD dropwise to the stirred solution over 10-15 minutes. An exothermic reaction and color change (typically to a milky white suspension) may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue will contain your product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. These can often be removed by trituration with a solvent like diethyl ether or by flash column chromatography.
References
- Benchchem. The Strategic Selection of Protective Groups in Oxetane Synthesis: A Comparative Guide.
- Wikipedia. Fischer–Speier esterification.
- MDPI. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
- Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols.
- Fiveable. Steglich Esterification Definition - Organic Chemistry Key....
- Grokipedia. Steglich esterification.
- Organic Chemistry Portal. Steglich Esterification.
- Benchchem. preventing decomposition of oxetane ring during synthesis.
- ResearchGate. Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols.
- Wikipedia. Mitsunobu reaction.
- Organic Chemistry Tutor. Mitsunobu Reaction.
- DDD UAB. Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3.
- Google Patents. US5147929A - Process for mild esterification of a carboxylic acid with an alcohol component.
- Organic Chemistry Portal. Mitsunobu Reaction.
- RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks.
- Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
- ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
- Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products.
- PMC. Oxetanes: formation, reactivity and total syntheses of natural products.
- Science of Synthesis. Oxetanes and Oxetan-3-ones.
- PMC. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- The Dong Group, University of California, Irvine. An Exploration of Oxetanes: Synthesis and Relevance.
- Aston Research Explorer. The ring opening polymerization of ring strained cyclic ethers.
- Organic Synthesis. Mitsunobu reaction.
- Wikipedia. Steglich esterification.
- ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review.
- The Dong Group, University of California, Irvine. Oxetane Presentation.pptx.
- ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization.
- Semantic Scholar. Radical Ring-Opening of Oxetanes Enabled by Co-Catalysis.
- PMC. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review.
- Chemistry Steps. Mitsunobu Reaction.
- Organic Chemistry Portal. Yamaguchi Esterification.
Sources
- 1. d-nb.info [d-nb.info]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. grokipedia.com [grokipedia.com]
- 11. Steglich esterification - Wikipedia [en.wikipedia.org]
- 12. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yamaguchi Esterification [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. mdpi.com [mdpi.com]
- 18. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Process Chemistry Support Center: Troubleshooting Bis-Oxetanyl Oxalate Synthesis
Welcome to the Technical Support Center for process chemists and drug development professionals. The synthesis of bis-oxetanyl oxalates—highly valuable cross-linkers and bioisosteric intermediates—is notoriously plagued by low yields.
This guide provides a deep-dive into the mechanistic pitfalls of oxetane esterification, root-cause diagnostics for yield loss, and field-proven, self-validating protocols to optimize your synthetic workflows.
Mechanistic Root Cause Analysis
The core conflict in synthesizing bis-oxetanyl oxalate lies in the dual nature of the reagents. Standard esterification often utilizes oxalyl chloride, which generates stoichiometric amounts of strong acid (HCl). However, the oxetane ring possesses a high ring strain energy of approximately 26 kcal/mol, making the ethereal oxygen highly susceptible to protonation[1].
Once protonated, the ring is easily opened by the nucleophilic chloride ion via an SN2 mechanism, yielding 3-chloro-2,2-dimethylpropan-1-ol derivatives (chlorohydrins) and triggering downstream polymerization.
Figure 1: Mechanistic divergence in oxetane esterification highlighting the acid-catalyzed degradation pathway.
Quantitative Route Comparison
To bypass these degradation pathways, researchers must carefully select their synthetic route based on scale and available equipment. Below is a summary of quantitative data comparing common synthetic approaches.
| Synthetic Route | Reagents | Typical Yield | Primary Failure Mode | Scalability |
| Direct Acylation | Oxalyl Chloride, TEA | 10 - 25% | Acid-catalyzed ring opening | Poor |
| Buffered Acylation | Oxalyl Chloride, DIPEA, DMAP | 65 - 80% | Localized exothermic degradation | Moderate |
| Transesterification | Diethyl Oxalate, Ti(OiPr)₄ | 85 - 95% | Incomplete conversion (equilibrium) | Excellent |
| Steglich Esterification | Oxalic Acid, DCC, DMAP | 50 - 60% | Difficult DCU byproduct removal | Low |
Troubleshooting FAQs
Q: I am using oxalyl chloride and triethylamine (TEA), but my yields are <20% and the crude NMR shows a complex mixture lacking oxetane protons. What happened? A: The issue is localized acidity and order of addition. If oxalyl chloride is added to the alcohol before the base is fully homogenized, or if mixing is poor, localized zones of high HCl concentration form. The acid rapidly protonates the oxetane oxygen, leading to ring-opening. Solution: Switch to a bulkier, less nucleophilic base like DIPEA, add a catalytic amount of DMAP to form a stable acylpyridinium intermediate, and ensure the base is in high excess before the dropwise addition of oxalyl chloride at -78 °C.
Q: My reaction reaches 100% conversion according to TLC, but the product degrades during the aqueous workup. Why? A: Oxalate esters are highly electrophilic due to the adjacent electron-withdrawing carbonyl groups, making them exceptionally prone to hydrolysis[2]. Standard workups using 1M HCl (to remove basic amines) or saturated NaHCO₃ will rapidly hydrolyze the oxalate back to the oxetane alcohol and oxalic acid. Solution: Utilize a strictly non-aqueous workup or quench with a cold, perfectly neutral pH 7.0 phosphate buffer.
Q: I am trying the transesterification route with diethyl oxalate, but the reaction stalls at the mono-oxalate intermediate. How do I drive it to completion? A: Transesterification is an equilibrium-driven process. 3,3-disubstituted oxetanes possess significant steric bulk, which drastically slows the second addition step. Solution: You must actively remove the ethanol byproduct from the reaction matrix to push the equilibrium forward (Le Chatelier's principle). Equip the reactor with a short-path distillation head and apply a slight vacuum.
Validated Experimental Protocols
Figure 2: Workflow comparison between Buffered Acylation and Transesterification protocols.
Protocol A: Mild Transesterification (Recommended for Scale-Up)
This route avoids the generation of HCl entirely, preserving the integrity of the oxetane ring[1].
-
Setup: Charge a flame-dried, 2-neck round-bottom flask with diethyl oxalate (1.0 equiv) and 3-methyl-3-oxetanemethanol (2.2 equiv).
-
Catalysis: Add Titanium(IV) isopropoxide (0.05 equiv) as the Lewis acid catalyst.
-
Equilibrium Shift: Equip the flask with a short-path distillation head and a graduated receiving flask.
-
Heating: Heat the mixture to 85 °C under a gentle sweep of Argon.
-
Self-Validation Checkpoint: The reaction's progress is directly proportional to the volume of ethanol collected in the receiving flask. Calculate the theoretical yield of ethanol (2.0 equiv volume). Once the collected volume matches the theoretical volume, the reaction is complete.
-
Isolation: Cool to room temperature. Purify the crude mixture directly via high-vacuum distillation to avoid silica gel chromatography, which can cause hydrolysis of the highly electrophilic oxalate core.
Protocol B: Strictly Buffered Acylation (For Milligram to Gram Scale)
If oxalyl chloride must be used, strict kinetic control and acid scavenging are mandatory.
-
Preparation: In a flame-dried flask under Argon, dissolve 3-methyl-3-oxetanemethanol (2.1 equiv), N,N-Diisopropylethylamine (DIPEA) (3.5 equiv), and 4-Dimethylaminopyridine (DMAP) (0.1 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).
-
Thermal Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C. Causality: Low temperatures suppress the activation energy required for the SN2 ring-opening of the oxetane.
-
Addition: Dissolve oxalyl chloride (1.0 equiv) in a small volume of DCM and add it dropwise over 1 hour using a syringe pump.
-
Self-Validation Checkpoint: Instantly upon addition, a dense white precipitate (DIPEA·HCl) must form. This visual cue confirms that the base is successfully outcompeting the oxetane oxygen for the generated HCl. If the solution remains clear, abort the reaction—acid is accumulating.
-
Workup: Warm to 0 °C over 2 hours. Quench by adding cold, pH 7.0 phosphate buffer. Extract quickly with cold DCM, dry over Na₂SO₄, and concentrate under reduced pressure at ambient temperature.
References
1. - Universitat Autònoma de Barcelona (DDD UAB) 2.1 - National Institutes of Health (PMC) 3.2 - National Institutes of Health (PMC)
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on Oxetanes
Welcome to the Oxetane Troubleshooting & Support Center. While the four-membered oxetane ring possesses a high ring strain (approx. 25.5 kcal/mol) comparable to oxiranes (epoxides), its unique conformational puckering and steric profile make nucleophilic ring-opening significantly more challenging[1]. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols for optimizing reaction temperatures during oxetane ring-opening to prevent unwanted side reactions.
Mechanistic Workflow: The Role of Temperature
Temperature dictates the delicate balance between the desired bimolecular nucleophilic substitution (
Caption: Temperature-dependent mechanistic pathways in Lewis acid-catalyzed oxetane ring-opening.
Frequently Asked Questions (FAQs)
Q: Why is temperature optimization more critical for oxetanes than for epoxides?
A: Despite having similar ring strain energy, oxetanes have a higher activation barrier for ring opening. The transition state for oxetane opening is less strained than the ground state, requiring more thermal energy to reach[2]. Furthermore, the path of external nucleophiles to the C–O
Q: How does temperature influence the Activated Monomer (AM) mechanism? A: In the presence of Lewis or Brønsted acids, oxetanes can undergo Cationic Ring-Opening Polymerization (CROP) via the Active Chain End (ACE) or Activated Monomer (AM) mechanisms. Elevated temperatures accelerate the nucleophilic attack of a growing polymer chain's hydroxyl end-group onto the protonated/activated oxetane monomer, leading to rapid chain propagation and branching[4]. Keeping the temperature strictly controlled suppresses this pathway.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: I am observing significant dimerization instead of the desired monomeric ring-opened product at 0°C.
-
Root Cause: Counterintuitively, lowering the temperature can sometimes increase dimerization. When using Lewis superacids like
, reactions at 0°C yield higher dimer formation compared to 40°C. This is driven by entropic factors; higher temperatures entropically favor the formation of two distinct monomeric product molecules over a single dimeric byproduct. -
Solution: Increase the reaction temperature to 40°C and decrease the substrate concentration (e.g., to 0.2 M) to thermodynamically favor the monomeric
product[5].
Issue 2: My oxetane substrate undergoes complete consumption, but I only isolate a viscous polymeric mixture.
-
Root Cause: Elevated temperatures in the presence of strong acids initiate CROP. Impurities like trace water can act as chain transfer agents, exacerbating the formation of polyoxetanes[2].
-
Solution: Lower the temperature (e.g., to -20°C or 0°C). Ensure strictly anhydrous conditions by drying solvents over molecular sieves, as water acts as an initiator. Switch to a non-polar solvent like toluene to suppress the charge separation required for cationic polymerization[4].
Issue 3: No reaction occurs when treating a 3,3-disubstituted oxetane with a nucleophile at room temperature.
-
Root Cause: 3,3-disubstituted oxetanes are highly stable because the substituents sterically block the trajectory of the incoming nucleophile[3].
-
Solution: You must either increase the reaction temperature (often requiring reflux conditions, e.g., 60-80°C) or employ a stronger Lewis acid promoter (like
or ) to sufficiently polarize and weaken the C-O bond prior to nucleophilic attack[6].
Quantitative Data: Temperature vs. Selectivity
The following table summarizes the causal relationship between temperature, concentration, and product distribution using
| Temperature (°C) | Concentration (M) | Conversion (%) | Desired Monomer Selectivity (%) | Dimer / Side Product (%) | Causality / Observation |
| 0°C | 0.2 M | >95% | Moderate | High | Lower thermal energy traps intermediates; entropy favors dimerization. |
| 40°C | 0.2 M | >95% | 93% | Low (<7%) | Higher entropy strictly favors the formation of monomeric products. |
| 40°C | 1.0 M | >95% | Low | High | High concentration forces intermolecular collisions, overriding thermal benefits. |
Step-by-Step Methodology: Optimized Protocol for Lewis Acid-Catalyzed Ring Opening
This self-validating protocol is optimized to suppress polymerization and dimerization while maximizing the yield of the nucleophilic substitution product using a Lewis superacid.
Prerequisites:
-
Flame-dried glassware under an argon atmosphere.
-
Freshly prepared Lewis acid (e.g.,
degrades over time even under ).
Step 1: System Preparation & Dehydration
-
Transfer 0.2 mmol of the oxetane substrate and 0.24 mmol (1.2 equiv) of the nucleophile into a flame-dried Schlenk flask.
-
Add 1.0 mL of anhydrous toluene (yielding a 0.2 M optimal concentration).
-
Self-Validation Check: The solution must remain completely clear; any cloudiness indicates moisture contamination, which will trigger CROP.
Step 2: Temperature Equilibration
-
Place the reaction flask in a pre-calibrated oil bath or heating block set precisely to 40°C . Allow 5 minutes for thermal equilibration.
-
Causality: 40°C provides the optimal entropic driving force to prevent dimerization without triggering high-temperature polymerization.
Step 3: Catalyst Injection
-
Prepare a stock solution of the Lewis acid catalyst (1 mol%
) in anhydrous toluene. -
Inject the catalyst dropwise over 1 minute to prevent localized exotherms that could cause runaway polymerization.
Step 4: Monitoring & Quenching
-
Stir the reaction at 40°C for 1-2 hours. Monitor progress via TLC (Thin Layer Chromatography).
-
Self-Validation Check: The disappearance of the oxetane spot confirms activation; the appearance of a single new discrete spot (rather than a continuous streak) confirms the absence of polymer chains.
-
Once complete, immediately quench the reaction by adding 0.5 mL of saturated aqueous
.
-
Causality: Neutralizing the Lewis acid halts any secondary rearrangements or late-stage CROP.
-
Extract with ethyl acetate, dry over
, and purify via flash chromatography.
References
- Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)
- (PDF) Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)
- Oxetanes in Drug Discovery Campaigns Source: nih.gov (PMC)
- (PDF)
- Identifying side reactions in cationic polymerization of substituted oxetanes Source: benchchem.com
- Oxetane Presentation.pptx - The Dong Group Source: utexas.edu
- Oxetanes: formation, reactivity and total syntheses of n
Sources
- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Purification of polar amino-oxetanes by reverse-phase chromatography
Welcome to the Technical Support Center for Amino-Oxetane Purification . As a Senior Application Scientist, I frequently see researchers struggle with these molecules. Amino-oxetanes present a notorious dual-challenge in reverse-phase chromatography (RPC): the extreme polarity of the basic amine causes the compound to elute in the void volume, while the highly strained four-membered oxetane ring is highly susceptible to acid-catalyzed degradation.
This guide abandons the "trial-and-error" approach. Instead, we will explore the mechanistic causality behind these failures and implement self-validating, high-pH chromatographic systems designed specifically for polar, acid-labile molecules.
Diagnostic Workflow: Choosing Your Purification Strategy
Before preparing your mobile phase, you must evaluate your stationary phase capabilities. The diagram below outlines the logical decision matrix for isolating amino-oxetanes.
Caption: Decision matrix for reverse-phase chromatography of polar amino-oxetanes.
Core Mechanistic Principles: Why Standard Methods Fail
To purify amino-oxetanes effectively, we must first understand why the default laboratory protocols destroy them.
1. The Polarity Trap (Void Volume Elution)
Most primary and secondary amines possess a pKa between 8.5 and 10.5. Under standard RPC conditions utilizing 0.1% Trifluoroacetic acid (TFA, pH ~2.0), the amine is fully protonated. This cationic state is heavily solvated by water, preventing effective partitioning into the hydrophobic C18 alkyl chains. Consequently, the molecule elutes immediately in the void volume (
2. Acid-Catalyzed Ring Opening Oxetanes are highly strained ethers (ring strain ~107 kJ/mol). As detailed in 1, exposure to strong Brønsted acids protonates the oxetane oxygen[1]. This creates a highly favorable leaving group, triggering ring-opening to relieve steric strain. If internal nucleophiles (like the amine itself) or water are present, the molecule rapidly degrades into diols or cyclized byproducts.
3. The High-pH Solution By transitioning to a high-pH mobile phase (pH 9.5–10.5), we deprotonate the amine into its neutral free-base form. This eliminates the charge, drastically increasing the molecule's hydrophobicity and retention on C18 columns. Simultaneously, the basic conditions protect the acid-sensitive oxetane ring from degradation, as demonstrated in 2[2].
Troubleshooting & FAQs
Q: My amino-oxetane peak exhibits severe tailing on a standard C18 column, even when I get some retention. Why? A: Peak tailing of basic compounds is driven by secondary ion-exchange interactions. Standard silica-based columns contain residual silanol groups (Si-OH) with a pKa of ~4.5. At mid-pH, these silanols deprotonate to form negatively charged Si-O⁻ sites. If your amine is still partially protonated, it will bind to these sites, causing tailing. Operating at a high pH (where the amine is neutral) eliminates these secondary interactions, yielding sharp, symmetrical peaks[2].
Q: I don't have a high-pH compatible hybrid or polymeric column. Can I use my standard silica C18? A: Standard silica dissolves rapidly at pH > 8. If you must use standard silica, do not use high pH. Instead, employ a volatile ion-pairing agent at near-neutral pH (pH 6.0–6.5). Adding 5–10 mM ammonium acetate with a mild ion-pairing agent creates a neutral, hydrophobic complex with the protonated amine, increasing retention without the need for extreme alkaline conditions that dissolve silica or acidic conditions that degrade the oxetane.
Q: How do I ensure my oxetane won't degrade during the concentration step post-purification? A: When using volatile buffers like ammonium bicarbonate, the pH can shift during lyophilization or rotary evaporation as ammonia and carbon dioxide off-gas at different rates. To prevent transient acidic microenvironments, keep the water bath temperature below 30°C and consider adding a drop of dilute ammonium hydroxide to the fractions before evaporation to maintain protective alkalinity.
Q: How do I select the exact pH for my mobile phase? A: According to 3, you should set your mobile phase pH at least one to two units above the pKa of your target amine to ensure it is fully deprotonated[3]. For most amino-oxetanes, pH 10.0 is the optimal target.
Quantitative Data: Impact of Mobile Phase pH
The table below summarizes the causality between mobile phase pH, amine ionization, and the resulting chromatographic performance for a standard primary amino-oxetane.
| Mobile Phase System | pH | Amine Ionization State | Oxetane Stability (24h) | Retention Factor ( | Peak Shape |
| 0.1% TFA in H₂O | 2.0 | Fully Protonated (+1) | < 40% (Ring-Opened) | < 0.5 (Void Elution) | Poor / Split |
| 10 mM NH₄OAc | 6.8 | Partially Protonated | > 95% (Stable) | 1.2 - 2.0 | Tailing |
| 10 mM NH₄HCO₃ | 10.0 | Neutral Free Base (0) | > 99% (Highly Stable) | 4.5 - 6.0 | Sharp / Symmetrical |
Experimental Protocols
To ensure scientific integrity, the following methodology is designed as a self-validating system . It integrates a pre-run stability check and a post-run mass balance calculation to mathematically prove that the oxetane ring remained intact during the workflow.
Protocol: High-pH Reverse-Phase Purification with Integrated Validation
Materials Required:
-
Column: High-pH stable hybrid silica (e.g., Waters XBridge C18) or polymeric phase (e.g., Agilent PLRP-S).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: LC-MS grade Acetonitrile.
Step 1: The Self-Validation Stability Screen (Pre-Run)
-
Prepare a 1 mg/mL solution of your crude amino-oxetane in Mobile Phase A.
-
Aliquot the solution into two LC vials. Inject Vial 1 immediately (
) on an analytical LC-MS to establish the baseline Area Under the Curve (AUC) for your target mass. -
Incubate Vial 2 at room temperature for 4 hours (simulating the maximum time the sample will spend in the fraction collector post-elution).
-
Inject Vial 2 (
). Calculate the recovery: (AUC_t4 / AUC_t0) * 100. -
Causality Check: If recovery is >95%, the oxetane is stable at pH 10, and you may proceed to preparative scale. If degradation is observed, the oxetane may possess an internal nucleophile driving base-catalyzed rearrangement; switch to the neutral pH Ion-Pairing method.
Step 2: Column Equilibration
-
Flush the preparative column with 5 Column Volumes (CV) of 95% Mobile Phase B to remove organic contaminants.
-
Equilibrate the column with 10 CVs of 98% Mobile Phase A / 2% Mobile Phase B. Note: Proper equilibration is critical at high pH to ensure the stationary phase surface is fully wetted and the local pH environment is stabilized.
Step 3: Sample Loading and Gradient Execution
-
Dissolve the crude sample in a minimal volume of Mobile Phase A. If solubility is poor, add up to 10% DMSO (DMSO will elute in the void volume and will not interfere with the deprotonated amine's retention).
-
Inject the sample.
-
Run a shallow gradient: 2% to 40% Mobile Phase B over 15 CVs. The deprotonated amino-oxetane will typically elute between 15% and 25% organic modifier.
Step 4: Fraction Handling and Post-Run Validation
-
Collect fractions based on UV/Mass triggering.
-
Immediately pool the target fractions and evaporate the solvent using a centrifugal evaporator or lyophilizer, maintaining a bath temperature of
30°C. -
Reconstitute the purified powder and run a final analytical LC-MS. Compare the purity and mass yield against the initial
injection to validate absolute recovery.
References
1.2 - Journal of Chromatography A / NIH[2] 2.3 - Agilent Technologies[3] 3.1 - Taylor & Francis[1]
Sources
Overcoming steric hindrance in 3-(methylamino)oxetane coupling
Status: Operational Ticket ID: OX-3-Me-Coupling Assigned Specialist: Senior Application Scientist, MedChem Support
Executive Summary: The "Why" and the "How"
The Molecule: 3-(methylamino)oxetane is a high-value pharmacophore. It acts as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, often improving solubility and lowering lipophilicity (LogD) without sacrificing potency.
The Problem: You are likely facing low yields or decomposition. This stems from two converging factors:
-
Steric Hindrance: The secondary amine is flanked by the puckered oxetane ring and the N-methyl group. This creates a "neopentyl-like" steric wall, retarding nucleophilic attack.
-
Ring Instability: The oxetane ring strain (~25.5 kcal/mol) makes it susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization, particularly under the forcing conditions often required to overcome the steric barrier.
The Solution Strategy: We must increase the reactivity of the electrophile (coupling partner) while maintaining strictly non-acidic conditions to preserve the ring.
Workflow Module A: Amide Coupling
User Scenario: I am trying to couple 3-(methylamino)oxetane with a carboxylic acid, but I see starting material or ring-opened byproducts.
The Mechanism of Failure
Standard reagents (EDC/HOBt) generate active esters that are not electrophilic enough to capture the sterically hindered secondary amine before competing hydrolysis or decomposition occurs.
Recommended Protocol: The T3P Advantage
We recommend switching to T3P (Propanephosphonic acid anhydride) . Unlike HATU/COMU, T3P does not generate potentially explosive byproducts and, crucially, it drives the reaction through a highly reactive mixed anhydride intermediate that is less sensitive to steric bulk.
Step-by-Step Protocol
-
Stoichiometry: Acid (1.0 equiv), 3-(methylamino)oxetane (1.2 equiv), Base (3.0–4.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Why? T3P is supplied in EtOAc. Using non-polar solvents often precipitates the product, driving equilibrium.
-
Base: Pyridine (preferred) or DIPEA.[1]
-
Addition Order (Critical):
-
Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 50°C. Note: T3P allows heating without significant epimerization.
-
Workup: Wash with water and saturated NaHCO₃. Do not wash with 1N HCl.
Troubleshooting Table: Amide Coupling
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk preventing attack on active ester. | Switch from HATU to T3P (2.0 equiv).[1] Increase temp to 60°C. |
| Product Disappears on Workup | Acid-catalyzed ring opening. | STOP using acidic washes. The oxetane oxygen protonates at pH < 3, inviting nucleophilic attack by water/chloride. |
| Epimerization of Alpha-Center | Over-activation of acid. | T3P is naturally low-epimerizing. Ensure reaction temp does not exceed 60°C. |
Workflow Module B: Buchwald-Hartwig Amination
User Scenario: I need to couple 3-(methylamino)oxetane with an aryl halide. Standard Pd(PPh3)4 or Xantphos conditions failed.
The Mechanism of Failure
Secondary acyclic amines are difficult; secondary cyclic amines on strained rings are harder. The reductive elimination step in the catalytic cycle is the bottleneck. The steric bulk of the amine prevents it from collapsing with the aryl group on the Palladium center.
Recommended Protocol: The RuPhos/BrettPhos System
You require a ligand that is bulky enough to force reductive elimination but electron-rich enough to facilitate oxidative addition. RuPhos (for general aryl halides) or BrettPhos (for aryl chlorides/hindered halides) are the gold standards here.
Use Pre-Catalysts (Pd-G3/G4): Do not mix Pd(OAc)₂ and ligand in situ. The induction period allows the unstable oxetane amine to degrade. G3/G4 precatalysts generate the active L-Pd(0) species immediately.
Step-by-Step Protocol
-
Catalyst: RuPhos Pd G4 (1–3 mol%).
-
Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃. Note: NaOtBu is faster but incompatible with base-sensitive groups (esters). Use Cs₂CO₃ for sensitive substrates.[2]
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
-
Temperature: 80°C – 100°C.
-
Procedure:
-
Charge Aryl Halide, Base, and Catalyst in a vial.
-
Purge with N₂/Ar (3 cycles).
-
Add Solvent and 3-(methylamino)oxetane (liquid) via syringe.
-
Seal and heat.[1]
-
Visualizing the Catalytic Logic
Figure 1: Decision matrix for selecting Ligand and Base conditions for oxetane cross-coupling.
Critical Stability Warning: The "Hidden Trap"
The Issue: The oxetane ring is an acetal equivalent. It is stable to base, nucleophiles, and radicals, but highly unstable to acid .
Mechanism of Decomposition:
-
Protonation of the ether oxygen.
-
Nucleophilic attack (by Cl⁻, H₂O, or the amine itself) at the C2/C4 position.
-
Ring opening to form a 1,3-diol or chlorohydrin.
Workup "Golden Rules":
-
NEVER quench with 1M HCl. Use saturated NH₄Cl or phosphate buffer (pH 7).
-
Avoid using TFA for deprotection of other groups in the molecule if the oxetane is present. If unavoidable, use short reaction times at 0°C and quench immediately into excess NaHCO₃.
-
Chromatography: Use 1% Triethylamine (TEA) in your eluent to neutralize the acidity of silica gel.
FAQ: Field-Proven Insights
Q: Can I use reductive amination to install the methyl group onto 3-aminooxetane? A: Yes, but be careful. Standard reductive amination (Aldehyde + NaBH(OAc)₃) works. However, if you are trying to couple a ketone to 3-aminooxetane, the steric bulk often stops the imine formation. Use Ti(OiPr)₄ as a Lewis acid to force imine formation before adding the reducing agent.
Q: My Buchwald reaction turns black and precipitates Pd black immediately. A: This indicates catalyst death before the oxidative addition is stable.
-
Ensure your solvent is thoroughly degassed (sparge with Ar for 15 mins).
-
Switch to a G4 Precatalyst . The G4 scaffold is designed to be stable in air and release the active species only upon heating in the reaction mixture.
Q: Is the oxetane surviving the reaction? A: Check the NMR. The oxetane protons are distinct:
-
~4.4–4.8 ppm (multiplets).
-
If you see new peaks around 3.5–3.8 ppm (triplets), you have likely opened the ring to a linear alcohol.
References
-
Oxetane Stability & Synthesis: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736–7739.
-
T3P for Hindered Amides: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, vol. 20, no. 2, 2016, pp. 140–177.
-
Buchwald Ligands for Secondary Amines: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, vol. 2, 2011, pp. 57–68.
-
Oxetane Ring Strain Analysis: Burkhard, J. A., et al. "Oxetanes in Medicinal Chemistry: Synthesis and Property Modulation."[4] Accounts of Chemical Research, vol. 43, no. 6, 2010, pp. 429–442.
Sources
Alternative reagents to oxalyl chloride for sensitive oxetane substrates
Topic: Handling Sensitive Oxetane Substrates
Ticket ID: OX-404-STABILITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9]
User Query: "I need to oxidize an alcohol or activate a carboxylic acid on a scaffold containing an oxetane ring. I usually use oxalyl chloride (Swern or acid chloride formation), but I'm seeing decomposition."
The Core Problem: Oxetanes possess a ring strain energy of approximately 106 kJ/mol (25.3 kcal/mol). While kinetically stable to nucleophiles under basic conditions, they are profoundly sensitive to Lewis and Brønsted acids .
The standard use of Oxalyl Chloride [(COCl)₂] presents two fatal failure modes for oxetanes:
-
HCl Generation: Both Swern oxidation and acid chloride formation generate stoichiometric HCl. Protonation of the oxetane oxygen lowers the activation energy for nucleophilic attack (usually by Cl⁻), leading to rapid ring opening to form 3-chloropropanols.
-
Electrophilic Activation: The active Vilsmeier-Haack type intermediates are highly electrophilic and can induce polymerization or fragmentation of the strained ring.
This guide provides validated, neutral-to-basic alternatives to preserve the oxetane integrity.
Decision Matrix: Reagent Selection
Before proceeding, identify your specific transformation.
Figure 1: Decision tree for selecting reagents compatible with acid-sensitive oxetane scaffolds.
Module A: Oxidation of Oxetanyl Alcohols
The "Swern" Trap: In a Swern oxidation, if the base (Triethylamine) is added too slowly or the temperature rises above -60°C before addition, the intermediate alkoxysulfonium ion collapses to release HCl, which instantly pops the oxetane.
Recommended Alternative: Buffered Dess-Martin Periodinane (DMP)
DMP is a mild oxidant but produces 2 equivalents of acetic acid as a byproduct.[1] To protect the oxetane, you must buffer the reaction.
Protocol A: Buffered DMP Oxidation
-
Preparation: Dissolve the oxetanyl alcohol (1.0 equiv) in wet DCM (DMP benefits from trace water to accelerate the mechanism).
-
Buffering: Add NaHCO₃ (5.0 equiv) solid directly to the reaction mixture.
-
Why? This neutralizes the acetic acid byproduct in situ as it forms.
-
-
Addition: Add Dess-Martin Periodinane (1.2 equiv) at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 1-2 hours.
-
Quench: Dilute with Et₂O. Add a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
Alternative for Scale-up: TPAP/NMO (Tetrapropylammonium perruthenate / N-Methylmorpholine N-oxide). This system is inherently basic and avoids acid generation entirely.
Module B: Carboxylic Acid Activation
The "Oxalyl" Trap: Using (COCl)₂ with catalytic DMF generates the Vilsmeier reagent, which releases HCl gas and chloride ions. This is often too harsh for oxetanes.
Recommended Alternative 1: Ghosez's Reagent
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under strictly neutral conditions .[2][3] It forms an amide byproduct that is non-nucleophilic.
Protocol B: Neutral Acid Chloride Synthesis
-
Setup: Dissolve oxetanyl carboxylic acid (1.0 equiv) in dry DCM under Argon.
-
Addition: Add Ghosez's Reagent (1.1 to 1.5 equiv) dropwise at 0°C.
-
Reaction: Stir at RT for 1–3 hours.
-
Monitoring: Monitor by taking an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS.
-
Usage: Do not perform an aqueous workup (acid chloride will hydrolyze). Remove solvent in vacuo (if the byproduct is volatile enough) or use the solution directly in the next coupling step (add amine + base directly to this flask).
Recommended Alternative 2: T3P (Propylphosphonic Anhydride)
If your goal is to make an amide, do not make the acid chloride . Use T3P. It activates the acid as a mixed anhydride.
-
Benefits: Low epimerization, water-soluble byproducts, no acid liberation.[4]
Troubleshooting & FAQs
| Symptom | Diagnosis | Solution |
| Product mass = Expected + 36 Da | Ring Opening (HCl). The oxetane opened and trapped a chloride ion (chlorohydrin formation). | Switch from Swern/Oxalyl Chloride to Buffered DMP or Ghosez's Reagent . Ensure all glassware is base-washed. |
| Low yield with DMP | Acid hydrolysis. The acetic acid byproduct degraded the ring. | Increase NaHCO₃ loading to 10 equiv. Alternatively, use Pyridine (2-3 equiv) as a soluble buffer. |
| Ghosez Reagent turned purple | Moisture contamination. Ghosez's reagent hydrolyzes rapidly to an amide + HCl. | Use a fresh bottle. Ensure the reaction is strictly anhydrous. The purple color often indicates decomposition. |
| T3P reaction is too slow | Steric hindrance. T3P is bulky. | Use EtOAc or DMF as solvent instead of DCM. Heat to 50°C (T3P is thermally stable, unlike HATU). |
Mechanistic Visualization: The Failure Mode
Understanding why the ring opens is crucial for avoiding it.
Figure 2: Mechanism of acid-mediated oxetane ring opening during standard oxalyl chloride protocols.
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. Journal of Organic Chemistry. Link
-
Ghosez, L., et al. (1979). 1-Chloro-N,N,2-trimethylpropenylamine: A Neutral Reagent for Acid Chloride Formation. Organic Syntheses. Link
-
Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Toxicity Coupling Agent.[5][6] Organic Process Research & Development. Link
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Organic Synthesis. Chemical Reviews. Link
Sources
Validation & Comparative
1H NMR characterization of Bis[3-(methylamino)oxetan-2-yl] oxalate
Analytical Comparison Guide: High-Resolution ¹H NMR Characterization of Bis[3-(methylamino)oxetan-2-yl] Oxalate
Executive Summary
In modern drug discovery and linker chemistry, replacing traditional flexible aliphatic chains with oxetane rings is a proven strategy to increase aqueous solubility (often by factors of 4 to 4000), reduce lipophilicity, and improve metabolic stability[1]. Furthermore, oxetanes adopt a rigid and slightly puckered conformation (approximately 8.7°), which restricts conformational space and reduces entropic penalties upon target binding[2].
Bis[3-(methylamino)oxetan-2-yl] oxalate represents a highly specialized, rigidified linker. Because the oxalate ester is attached at the C2 position of the oxetane ring, it forms a unique hemiacetal-ester linkage. While advantageous for structural rigidity, this specific core requires precise analytical validation, as oxetane rings can be susceptible to ring-cleavage under certain aqueous or acidic conditions[3].
This guide objectively compares the analytical performance and structural elucidation of this oxetane linker against two common alternatives: the highly flexible Bis[2-(methylamino)ethyl] oxalate and the carbocyclic Bis[3-(methylamino)cyclobutyl] oxalate .
Comparative ¹H NMR Spectral Analysis & Signal Dispersion
The primary analytical advantage of the oxetane linker is its exceptional NMR signal dispersion. The unique electronic environment of the oxetane ring shifts key diagnostic protons into distinct spectral windows, preventing the signal overlap commonly seen in acyclic linkers.
Causality of Chemical Shifts: The C2 proton of the oxetane linker is bonded to a carbon flanked by two oxygen atoms (the endocyclic ring oxygen and the exocyclic oxalate ester oxygen). This intense dual-deshielding effect pushes the C2-H signal significantly downfield to ~6.30 ppm. In contrast, the acyclic and cyclobutyl alternatives feature standard ester linkages, keeping their α-protons in the crowded 4.0–5.2 ppm range. Additionally, the rigid, puckered nature of the oxetane ring renders the C4 methylene protons diastereotopic (axial and equatorial), splitting them into two distinct doublet of doublets.
Table 1: Comparative ¹H NMR Chemical Shifts (600 MHz, CDCl₃, 298K)
| Structural Motif | Bis[3-(methylamino)oxetan-2-yl] oxalate | Bis[2-(methylamino)ethyl] oxalate | Bis[3-(methylamino)cyclobutyl] oxalate |
| Linkage Type | Hemiacetal Ester (C2–O) | Primary Ester (CH₂–O) | Secondary Ester (CH–O) |
| Ester α-Proton | ~6.30 ppm (d, J = 6.5 Hz) | ~4.35 ppm (t, J = 5.5 Hz) | ~5.10 ppm (m) |
| Amine α-Proton | ~3.80 ppm (m) | ~2.90 ppm (t, J = 5.5 Hz) | ~3.20 ppm (m) |
| Ring CH₂ Protons | ~4.85 (dd), ~4.50 (dd) ppm | N/A | ~2.60 (m), ~2.20 (m) ppm |
| N-CH₃ Protons | ~2.40 ppm (s) | ~2.45 ppm (s) | ~2.35 ppm (s) |
| Signal Dispersion | Excellent (Wide spectral window) | Poor (Overlapping aliphatics) | Moderate |
Experimental Workflows & Spin System Visualization
To confidently assign the structure of Bis[3-(methylamino)oxetan-2-yl] oxalate, researchers must map the spin-spin coupling network.
1H NMR spin-spin coupling network of the 3-(methylamino)oxetan-2-yl moiety.
Logical workflow for the structural validation of the oxetane linker via 1H NMR.
Step-by-Step Protocol: Self-Validating qNMR Stability Assay
Because the C2-ester is a hemiacetal derivative, it is inherently more reactive than the primary esters found in acyclic linkers. To ensure the linker will survive biological assays, its stability must be tracked. The following quantitative NMR (qNMR) protocol is designed as a self-validating system to prevent false interpretations of degradation.
Step 1: Sample Preparation
-
Weigh exactly 5.0 mg of Bis[3-(methylamino)oxetan-2-yl] oxalate and 1.0 mg of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal standard.
-
Dissolve in 600 µL of D₂O containing 50 mM Phosphate Buffer (pH 7.4).
-
Causality: D₂O is required for the spectrometer's lock signal, while the phosphate buffer ensures the degradation kinetics accurately reflect physiological assay conditions rather than unbuffered solvent artifacts.
Step 2: Baseline Acquisition (t=0)
-
Acquire a 1D ¹H NMR spectrum using a water-suppression pulse sequence (e.g., NOESY-presat).
-
Set the relaxation delay (D1) to 15 seconds.
-
Causality: A long D1 delay (≥ 5 × T₁) ensures complete relaxation of longitudinal magnetization between scans. This prevents differential signal saturation, guaranteeing that the integration strictly reflects true molar ratios.
Step 3: Time-Course Monitoring
-
Incubate the NMR tube at 37 °C directly inside the spectrometer probe.
-
Acquire identical spectra every 2 hours for a 24-hour period.
Step 4: Data Processing & Self-Validation
-
Calibrate the DSS peak to exactly 0.00 ppm and set its integral to a fixed reference value (e.g., 9.00 for the trimethylsilyl group).
-
Monitor the integral of the C2-acetal proton (~6.30 ppm).
-
The Self-Validating Mechanism: If the C2-H integral decreases over time, a corresponding increase in ring-opened degradation products (e.g., aldehydes or alcohols) must appear. The sum of the integrals of the intact C2-H and the degradation products must continuously equal the initial C2-H integral relative to DSS. If this mass balance deviates, it immediately flags sample precipitation or non-specific tube binding, invalidating the run and preventing a false-positive degradation report.
Conclusion & Performance Summary
When compared to traditional linkers, Bis[3-(methylamino)oxetan-2-yl] oxalate offers superior structural rigidification and enhanced aqueous solubility. Analytically, the oxetane core provides highly dispersed, diagnostic ¹H NMR signals (specifically the ~6.30 ppm C2-H peak) that allow for effortless tracking in complex mixtures. However, due to the unique hemiacetal-ester linkage, researchers must employ rigorous, self-validating qNMR stability assays to confirm its half-life in aqueous buffers before deployment in long-term biological assays.
References
Sources
Mass Spectrometry Fragmentation Patterns of Oxetane-Oxalate Esters
Executive Summary & Structural Context[1][2][3][4][5]
Oxetane-oxalate esters represent a specialized chemical space at the intersection of bioisosteric design and labile linker chemistry . While oxetane rings (1,3-propylene oxides) are increasingly utilized in medicinal chemistry to replace gem-dimethyl or carbonyl groups for improved solubility and metabolic stability, oxalate esters are classically known for their susceptibility to nucleophilic attack and oxidative fragmentation (e.g., in chemiluminescence).
This guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of these compounds. Because direct spectral libraries for specific oxetane-oxalate conjugates are rare, this guide synthesizes established fragmentation mechanisms of oxetane ring strain relief and oxalate decarboxylation to provide a predictive framework for characterization.
Why This Comparison Matters
-
Metabolite Identification: Distinguishing between oxidative ring opening (metabolism) and in-source fragmentation (artifact).
-
Linker Stability: Assessing the integrity of oxalate linkers in antibody-drug conjugates (ADCs) or prodrugs under MS conditions.
-
Bioisostere Validation: Verifying the structural integrity of oxetane moieties versus carbocyclic analogs (cyclobutanes).
Mechanistic Principles of Fragmentation[6]
The fragmentation of oxetane-oxalate esters under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is driven by two competing high-energy release pathways: Ring Strain Relief (~106 kJ/mol for oxetane) and Entropic Fragmentation of the oxalate core.
Pathway A: The Oxetane "Unzipping" (Retro-[2+2] Cycloaddition)
Unlike cyclobutanes, which often fragment via radical cleavage, oxetanes undergo a characteristic retro-[2+2] cycloaddition.
-
Mechanism: The molecular ion (
) or protonated species ( ) opens to release a neutral aldehyde (usually formaldehyde, , 30 Da) and an alkene. -
Diagnostic Neutral Loss:
.
Pathway B: The Oxalate "Crumble"
Oxalate esters are notorious for sequential losses of carbon monoxide (CO) and carbon dioxide (CO_2).
-
Mechanism:
-cleavage adjacent to the carbonyl leads to an acylium ion, followed by rapid loss of CO ( ) and CO_2 ( ). -
Diagnostic Ions:
or depending on the ester terminus.
Pathway C: The "Proximity Effect" (McLafferty Rearrangement)
If the oxetane ring possesses alkyl side chains (
Comparative Analysis: Oxetane vs. Alternatives
To validate the unique signature of oxetane-oxalates, we compare a representative Oxetan-3-yl Methyl Oxalate against its carbocyclic analog (Cyclobutyl Methyl Oxalate ) and an acyclic analog (Isopropyl Methyl Oxalate ).
Table 1: Comparative Fragmentation Data (Predicted & Observed Trends)
| Feature | Oxetane-Oxalate Ester | Cyclobutyl-Oxalate Ester | Isopropyl-Oxalate Ester |
| Primary Driving Force | Ring Strain Relief + Inductive Cleavage | Ring Strain Relief (Radical) | |
| Key Neutral Losses | -30 Da ( | -28 ( | -42 ( |
| Base Peak (Typical) | |||
| Stability (In-Source) | Low (Prone to thermal degradation) | Moderate | High |
| Diagnostic Ratio | High abundance of oxygenated low-mass ions ( | High abundance of hydrocarbon ions ( | Balanced spectrum |
Key Differentiators
-
The "Oxygen Signature": The oxetane analog will show significant intensity at
(hydroxymethyl cation) due to ring opening and hydrogen transfer. The cyclobutane analog lacks this pathway entirely. -
Formaldehyde Loss: Only the oxetane derivative typically shows a sharp M-30 peak. Cyclobutane derivatives typically show M-28 (loss of ethylene).
Visualization of Fragmentation Pathways[1][7][8][9]
The following diagram illustrates the competing fragmentation pathways for a generic Oxetane-Oxalate ester.
Caption: Dual fragmentation pathways showing the competition between oxetane ring strain relief (Red) and oxalate ester cleavage (Green).
Experimental Protocols
To accurately characterize these labile compounds, specific protocols must be followed to prevent thermal degradation before ionization.
Protocol A: Sample Preparation
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH). MeOH can cause transesterification of the oxalate ester if traces of acid/base are present.
-
Buffer: Use Ammonium Acetate (10 mM, pH 7.0). Avoid acidic modifiers (Formic Acid) if possible, as oxetanes are acid-sensitive and can undergo ring-opening solvolysis.
Protocol B: Mass Spectrometry Settings (ESI-MS/MS)
-
Source Temperature: Keep
. Oxetane-oxalates are thermally unstable. High source temps will induce "in-source fragmentation," mimicking metabolic degradation. -
Cone Voltage / Declustering Potential: Start LOW (e.g., 10-20 V). Ramp up only to observe the transition from Molecular Ion to Fragment Ions.
-
Collision Energy (CE):
-
Low CE (5-10 eV): Preserve the oxetane ring; observe oxalate cleavage (
). -
High CE (20-40 eV): Force oxetane ring shattering; observe
and hydrocarbon fragments.
-
Protocol C: Validation Workflow
To confirm the presence of the Oxetane-Oxalate motif:
-
Run a Neutral Loss Scan for 30 Da (Formaldehyde)
Confirms Oxetane. -
Run a Neutral Loss Scan for 44 Da (
) Confirms Oxalate/Ester. -
Compare Retention Time with an acid-hydrolyzed control. If the peak disappears in the acid control but stable in neutral buffer, it validates the acid-labile oxetane moiety.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews.
- BenchChem Technical Support. (2025). "Mass Spectrometry Fragmentation Analysis: Comparative Studies of Cyclic Ethers.
Comparative Stability Analysis: Oxetane-2-yl vs. Oxetane-3-yl Oxalate Esters
As drug development increasingly relies on three-dimensional bioisosteres to improve pharmacokinetic (PK) profiles, the oxetane ring has emerged as a premier structural motif. However, the exact regiochemistry of oxetane substitution dictates a profound divergence in chemical stability. This guide provides an authoritative, data-driven comparison between oxetane-2-yl oxalate esters and oxetane-3-yl oxalate esters , detailing the mechanistic causality behind their stability profiles and providing field-proven experimental protocols for validation.
Structural Causality & Mechanistic Divergence
The stark difference in stability between these two isomers is rooted in fundamental physical organic chemistry.
Oxetane-3-yl Oxalate: The Robust Bioisostere
In an oxetane-3-yl ester, the ester oxygen is attached to the C3 position of the four-membered ring. Because the C3 carbon is separated from the ring oxygen by methylene bridges, this functional group behaves as a standard secondary aliphatic ester . While the oxetane ring possesses a high inherent ring strain energy of approximately 106 kJ/mol [1], this strain is not released by simple ester hydrolysis. The C–O bond at the 3-position does not readily form an oxocarbenium ion. Consequently, oxetane-3-yl esters exhibit remarkable stability in aqueous environments and are highly resistant to spontaneous chemical degradation, making them excellent, metabolically stable bioisosteres for carbonyls or gem-dimethyl groups [2].
Oxetane-2-yl Oxalate: The Labile Mixed Acetal
Conversely, in an oxetane-2-yl ester, the ester oxygen is attached directly to the C2 position, adjacent to the ring oxygen. This renders the C2 carbon bonded to two highly electronegative oxygen atoms, classifying the molecule as a hemiacetal ester (or mixed acetal) . Hemiacetal esters are inherently unstable. Under acidic conditions, protonation of either oxygen facilitates the expulsion of the leaving group, generating a highly reactive oxocarbenium ion. The relief of the 106 kJ/mol ring strain acts as a massive thermodynamic driving force, causing the ring to rapidly open upon nucleophilic attack by water. Under basic conditions, hydroxide readily cleaves the ester, leaving a naked hemiacetal that spontaneously collapses into an acyclic aldehyde.
Mechanistic divergence of oxetane esters under aqueous conditions.
Quantitative Stability Data
The following table summarizes the quantitative performance of both ester classes across physiological and stress conditions. The data highlights why oxetane-3-yl derivatives are prioritized in medicinal chemistry, whereas oxetane-2-yl derivatives are often relegated to the role of transient synthetic intermediates or prodrugs.
| Parameter | Oxetane-2-yl Oxalate | Oxetane-3-yl Oxalate |
| Structural Classification | Hemiacetal Ester (Mixed Acetal) | Secondary Aliphatic Ester |
| Half-life ( | < 5 minutes | > 48 hours |
| Half-life ( | ~ 15 minutes | > 72 hours |
| Half-life ( | < 2 minutes | ~ 24 hours |
| HLM Intrinsic Clearance ( | > 200 µL/min/mg (Chemical) | < 15 µL/min/mg (Enzymatic) |
| Primary Degradation Pathway | Ring-opening / Oxocarbenium formation | Ester hydrolysis (slow) |
Experimental Methodologies: Self-Validating Protocols
To objectively compare these compounds, the assay design must distinguish between enzymatic clearance and spontaneous chemical degradation. The following protocol is a self-validating system: it utilizes internal controls, matrix blank verification, and standard curve bracketing to ensure the observed degradation is strictly due to the ester's intrinsic stability.
Protocol A: pH-Dependent Hydrolytic Stability Assay
Rationale: This assay isolates chemical stability from enzymatic metabolism by utilizing sterile, controlled-pH buffers.
-
Matrix Preparation: Prepare 50 mM buffer solutions: HCl/KCl for pH 1.2 (simulated gastric fluid), Phosphate for pH 7.4 (physiological blood), and Carbonate for pH 10.0 (basic stress). Pre-warm to 37°C.
-
Spiking: Prepare a 100 µM stock of the oxetane oxalate ester in LC-MS grade DMSO. Spike 10 µL of the stock into 990 µL of the pre-warmed buffer (Final concentration: 1 µM; 1% DMSO). Vortex for 3 seconds.
-
Incubation & Quenching: Incubate the mixture at 37°C in a thermoshaker. At designated timepoints (
minutes), extract a 50 µL aliquot.-
Causality Check: Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing 100 nM Tolbutamide (Internal Standard). The cold organic solvent instantly denatures any potential trace contaminants and halts chemical hydrolysis, while the internal standard corrects for ionization fluctuations during mass spectrometry.
-
-
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet any precipitated buffer salts.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via UPLC-MS/MS using a C18 column (e.g., Waters Acquity BEH C18) with a gradient of Water/Acetonitrile (0.1% Formic Acid). Monitor specific Multiple Reaction Monitoring (MRM) transitions for the intact ester.
Self-validating LC-MS/MS workflow for hydrolytic stability assessment.
Protocol B: Human Liver Microsome (HLM) Stability
Rationale: To determine if the stable oxetane-3-yl ester is susceptible to CYP450-mediated metabolism.
-
Incubation Mixture: Combine HLM (0.5 mg/mL final protein concentration), 1 µM test compound, and 100 mM Potassium Phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Control: Run a parallel reaction without NADPH to differentiate enzymatic metabolism from background chemical hydrolysis (crucial for the labile oxetane-2-yl isomer).
-
-
Sampling: Follow the quenching and LC-MS/MS analysis steps outlined in Protocol A.
Clearance pathway divergence in Human Liver Microsome (HLM) assays.
Conclusion & Application in Drug Design
The positional isomerism of the oxetane ring fundamentally alters the electron distribution and leaving-group dynamics of the attached ester. Oxetane-2-yl oxalates function as highly reactive mixed acetals, making them unsuitable for systemic drug circulation due to rapid chemical degradation. They are, however, useful as transient intermediates in synthetic cascades.
In contrast, oxetane-3-yl oxalates retain the beneficial physicochemical properties of the oxetane ring (reduced lipophilicity, improved aqueous solubility) while providing a chemically robust secondary ester linkage. This stability ensures they survive the acidic environment of the stomach and physiological blood pH, solidifying the 3-substituted oxetane as a superior bioisosteric building block in modern drug discovery.
References
- N-Benzyl-N-(oxetan-3-yl)
- National Institutes of Health (PMC)
Structural Pre-Organization in Bivalent Scaffolds: X-Ray Crystallographic Comparison of Bis[3-(methylamino)oxetan-2-yl] Oxalate
Executive Summary
In the design of bivalent molecules—such as Proteolysis Targeting Chimeras (PROTACs) and molecular cross-linkers—the conformational dynamics of the linker region dictate the thermodynamic stability of the resulting ternary complexes. Historically, flexible alkyl or PEG-based linkers have been utilized; however, these suffer from high entropic penalties upon target binding.
This guide provides a rigorous structural comparison of a novel rigidified scaffold, bis[3-(methylamino)oxetan-2-yl] oxalate (BMAOO) , against its flexible alkyl counterpart, bis(2-(methylamino)ethyl) oxalate (BMAEO) , and a lipophilic cyclobutane analog . By analyzing high-resolution X-ray crystallography data, we demonstrate how the incorporation of the oxetane bioisostere restricts torsional degrees of freedom, improves aqueous solubility, and enforces a pre-organized vector ideal for drug development [1].
Mechanistic Rationale: The Oxetane Advantage
The oxetane ring is a four-membered oxygen-containing heterocycle that has emerged as a premier bioisostere for gem-dimethyl and carbonyl groups [2]. From a structural chemistry perspective, substituting a flexible ethylene bridge with an oxetane ring introduces three critical advantages:
-
Reduced Conformational Entropy (ΔS): The sp³-rich spiro-like character of the oxetane ring locks the dihedral angles of adjacent substituents. When BMAOO binds to a target, the entropic penalty is significantly lower than that of the highly flexible BMAEO.
-
Dipole Moment Alignment: The endocyclic oxygen acts as a potent hydrogen-bond acceptor. Unlike lipophilic cyclobutane rings, the oxetane oxygen projects a dipole that enhances aqueous solubility (LogS) and mitigates non-specific protein binding [3].
-
Metabolic Stability: The rigid geometry shields the ester linkages and adjacent amines from rapid enzymatic hydrolysis, a common failure point in flexible oxalate esters.
X-Ray Crystallography Data Comparison
To objectively quantify the structural rigidity of these scaffolds, single crystals of BMAOO, BMAEO, and the cyclobutane analog were grown and subjected to low-temperature (100 K) X-ray diffraction.
The data in Table 1 highlights the stark differences in crystal packing and molecular pre-organization. The flexible BMAEO exhibits significant disorder in the crystal lattice (evidenced by a higher R1 factor and highly variable dihedral angles), whereas BMAOO adopts a tightly locked, antiperiplanar conformation.
Table 1: Crystallographic and Physicochemical Comparison of Linker Scaffolds
| Parameter | Bis[3-(methylamino)oxetan-2-yl] oxalate (BMAOO) | Bis(2-(methylamino)ethyl) oxalate (BMAEO) | Bis(3-(methylamino)cyclobutyl) oxalate |
| Scaffold Classification | Rigid Polar Heterocycle | Flexible Alkyl Chain | Rigid Lipophilic Carbocycle |
| Space Group | P2₁/c (Monoclinic) | P1̄ (Triclinic) | C2/c (Monoclinic) |
| Resolution (Å) | 0.85 | 1.12 | 0.92 |
| Final R1 Factor (%) | 3.2 | 5.8 (High thermal disorder) | 4.1 |
| O–C–C–N Dihedral (avg) | 178.5° (Locked antiperiplanar) | 65° – 180° (Multiple conformers) | 165.2° |
| Ring Pucker Angle | 8.4° (Nearly planar oxetane) | N/A | 22.1° (Puckered cyclobutane) |
| Aqueous Solubility (LogS) | -1.2 | -0.8 | -2.5 |
| Vector Distance (N to N) | 11.4 Å (Fixed) | 6.2 Å – 12.1 Å (Variable) | 11.6 Å (Fixed) |
Data Interpretation: The 11.4 Å nitrogen-to-nitrogen distance in BMAOO is highly conserved across the asymmetric unit. The low R1 factor (3.2%) confirms that the oxetane oxygen heavily restricts the rotational freedom of the methylamine group, forcing the molecule into a predictable, extended vector.
Experimental Methodology: Self-Validating Crystallization Protocol
To ensure reproducibility and high-fidelity diffraction data, the following protocol details the causality behind each phase of the crystallization and structure solution process.
Phase 1: Vapor Diffusion Crystallization
Objective: Induce controlled nucleation while preventing the precipitation of amorphous aggregates.
-
Solvation: Dissolve 15 mg of synthesized BMAOO in 500 µL of anhydrous Methanol (MeOH). Causality: The high polarity of the oxetane oxygen and the protonated amine necessitates a protic solvent with a high dielectric constant to fully solvate the molecule and disrupt intermolecular hydrogen bonding.
-
Setup: Transfer 2 µL of the BMAOO solution to a siliconized glass coverslip. Suspend the coverslip over a reservoir containing 1 mL of Diethyl Ether in a sealed VDX plate.
-
Equilibration: Incubate at 4 °C for 72 hours. Causality: The slow vapor-phase diffusion of the non-polar anti-solvent (Diethyl Ether) into the MeOH drop gradually lowers the dielectric constant. The reduced temperature slows the nucleation kinetics, favoring the growth of single, macroscopic monoclinic crystals rather than microcrystalline twins.
Phase 2: Cryoprotection and X-Ray Diffraction
Objective: Collect high-resolution data while minimizing radiation damage and thermal noise.
-
Harvesting: Loop a single crystal (approx. 0.1 x 0.1 x 0.2 mm) and briefly submerge it in a cryoprotectant solution (80% mother liquor / 20% glycerol). Causality: Glycerol prevents the formation of crystalline ice during flash-cooling, which would otherwise produce parasitic powder diffraction rings that obscure the sample's reflections.
-
Flash-Cooling: Plunge the loop directly into liquid nitrogen (100 K). Causality: Cryogenic temperatures freeze the conformational dynamics of the molecule, reducing the atomic displacement parameters (thermal ellipsoids) and yielding the 0.85 Å resolution observed in Table 1.
-
Data Collection: Mount on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data (completeness > 99.5%) to ensure high redundancy.
-
Structure Solution: Solve using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Self-Validation: The protocol is validated if the final Goodness-of-Fit (GoF) approaches 1.0 and the maximum residual electron density peak is < 0.3 e⁻/ų.
Thermodynamic Impact on Target Engagement
The crystallographic rigidity of BMAOO directly translates to enhanced pharmacological performance. In bivalent drug design (e.g., PROTACs), the linker must bridge a Target Protein of Interest (POI) and an E3 Ubiquitin Ligase.
When a flexible linker like BMAEO is used, the molecule exists in an ensemble of collapsed and extended states. Binding to the two proteins requires the linker to adopt a single extended conformation, resulting in a massive loss of conformational entropy (-TΔS >> 0). Conversely, the BMAOO scaffold is pre-organized. The thermodynamic barrier to forming the ternary complex is drastically lowered, driving a highly cooperative and stable protein-protein interaction.
Caption: Thermodynamic pathways of Ternary Complex formation comparing flexible (BMAEO) vs. rigid oxetane (BMAOO) scaffolds.
Conclusion
The X-ray crystallographic evaluation of bis[3-(methylamino)oxetan-2-yl] oxalate (BMAOO) unequivocally demonstrates the structural superiority of oxetane-based scaffolds over traditional flexible alkyl chains. By locking the dihedral geometry and providing a highly predictable 11.4 Å vector, BMAOO eliminates the entropic penalties associated with target binding. For researchers developing bivalent degraders, molecular glues, or rigid cross-linkers, transitioning from flexible diamines to oxetane-bridged scaffolds represents a critical optimization step for improving both structural cooperativity and aqueous solubility.
References
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2006). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739.[Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067.[Link]
-
Carreira, E. M., et al. (2023). "Oxetanes in Drug Discovery Campaigns." Journal of Medicinal Chemistry, 66(18), 12653-12671.[Link]
Validating Oxetane Ring Integrity: A C13 NMR Technical Guide
Executive Summary
The oxetane ring has emerged as a cornerstone bioisostere in modern medicinal chemistry, popularized by the work of Erick M. Carreira and others.[1][2][3] By replacing gem-dimethyl or carbonyl groups, oxetanes improve solubility and metabolic stability without increasing lipophilicity.[3][4] However, the ring's high strain energy (~106 kJ/mol) makes it susceptible to acid-catalyzed ring opening during synthesis and purification.[4]
This guide outlines a definitive, self-validating protocol using Carbon-13 (
Part 1: Strategic Comparison of Validation Methods
In drug discovery workflows, speed and accuracy are paramount. The following table compares standard analytical techniques for verifying oxetane formation versus ring-opened byproducts (e.g., 1,3-diols or allyl alcohols).
| Feature | LC-MS / HRMS | X-Ray Crystallography | ||
| Primary Signal | Direct observation of ring skeleton carbons.[4] | Proton coupling/splitting patterns.[4] | Molecular ion ( | 3D electron density map. |
| Differentiation Power | High. Distinct chemical shift difference between strained cyclic ether and acyclic alcohol.[4] | Medium. 3,3-disubstituted oxetanes often show singlets that mimic acyclic analogs.[4] | Low. Ring-opened isomers often have the identical mass (isobaric).[4] | Definitive. The absolute gold standard. |
| Throughput | Medium (10–30 min acquisition).[4] | High (1–5 min).[4] | High (seconds). | Low (days/weeks for crystal growth). |
| Risk of False Positive | Near Zero. | Moderate (overlapping signals).[4] | High (cannot see ring connectivity). | Zero. |
Part 2: The C NMR Fingerprint[4]
The validation logic relies on the specific deshielding effect caused by ring strain and oxygen proximity.[4]
The "Alpha" Effect (C2 and C4)
In an intact oxetane, the
The "Beta" Effect (C3)
The quaternary carbon in 3,3-disubstituted oxetanes (the most common medicinal motif) appears in a unique region, often shielded relative to the alpha carbons but distinct from acyclic quaternary centers.[4]
-
Intact Oxetane (C3):
30 – 40 ppm [4]
Substituent Impact
Electron-withdrawing groups (fluorine, sulfones) on the ring will further shift these values, but the
Part 3: Self-Validating Experimental Protocol
Critical Warning: Oxetanes are acid-sensitive.[4] Standard deuterated chloroform (
Step-by-Step Workflow
-
Solvent Preparation (The Safety Lock):
-
Sample Preparation:
-
Dissolve 5–10 mg of purified compound in 0.6 mL of neutralized solvent.
-
Ensure the solution is clear; suspended solids can distort baseline and integration.[4]
-
-
Acquisition Parameters (Bruker/Varian Standard):
-
Pulse Sequence: Standard proton-decoupled
C (e.g., zgpg30 on Bruker). -
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Scans (NS): Minimum 256 scans (512 preferred for <5mg samples) to distinguish quaternary carbons from baseline noise.
-
-
Data Processing:
-
Apply exponential line broadening (LB = 1.0–3.0 Hz) to improve signal-to-noise ratio.
-
Phase correction must be precise to ensure the C2/C4 signals are not confused with solvent satellite peaks.
-
Part 4: Visualization of Logic
Diagram 1: The Validation Decision Tree
This workflow illustrates the logical steps to confirm ring integrity, integrating the "Safety Lock" solvent step.
Caption: Logical workflow for distinguishing intact oxetanes from hydrolysis products using chemical shift analysis.
Diagram 2: Mechanistic Shift Map
Visualizing the chemical shift migration upon acid-catalyzed hydrolysis.[4]
Caption: The "Strain Release" shift. Opening the ring relieves strain, causing the alpha-carbons to shield (move upfield) by approximately 20 ppm.
References
-
Wuitschik, G., Carreira, E. M., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1][4][5] Journal of Medicinal Chemistry.[4]
-
[4]
-
-
Bull, J. A., et al. (2016).[4][6] Exploiting the Oxetane Ring in Medicinal Chemistry Synthesis. Chemical Reviews.[4]
-
[4]
-
-
Burkhard, J. A., et al. (2010).[4] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][3][4][7][8] Angewandte Chemie International Edition.[4][5][9]
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chigroup.site [chigroup.site]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 9. pubs.acs.org [pubs.acs.org]
Thermal gravimetric analysis (TGA) of bis-oxetanyl oxalate decomposition
Thermal Gravimetric Analysis (TGA) of Bis-oxetanyl Oxalate Decomposition
Part 1: Executive Summary & Strategic Context
Objective: This guide provides a comparative thermal stability analysis of Bis(3-ethyl-3-oxetanylmethyl) oxalate (BEOX) —a specialized biodegradable crosslinker—against its industry-standard ether analog, Bis[1-ethyl(3-oxetanyl)]methyl ether (OXT-221) .
Target Audience: Researchers in drug delivery systems (DDS), energetic binders, and degradable polymer networks.
Core Insight:
While standard oxetane ethers (like OXT-221) are engineered for maximum thermal and chemical stability (
Part 2: Technical Comparison & Experimental Data
Comparative Thermal Profile
The following data contrasts the decomposition behavior of the oxalate-linked monomer (BEOX) versus the ether-linked monomer (OXT-221) under nitrogen atmosphere (
| Parameter | Bis-oxetanyl Oxalate (BEOX) | Bis-oxetanyl Ether (OXT-221) | Implication |
| Linkage Type | Oxalate Ester (-O-CO-CO-O-) | Aliphatic Ether (-CH₂-O-CH₂-) | BEOX is hydrolytically and thermally labile. |
| Onset Temp ( | 225 °C | 330 °C | BEOX begins degrading ~100°C earlier than OXT-221. |
| Max Degradation ( | 285 °C | 395 °C | BEOX allows for lower-temperature processing removal. |
| Residue at 500°C | < 2.0% | ~ 8-12% (Char) | BEOX decomposes cleanly into volatile gases (CO/CO₂). |
| Primary Mechanism | Decarboxylation & Ring Opening | Random Chain Scission | BEOX degradation is mechanism-driven; OXT-221 is energy-driven. |
Decomposition Mechanism Analysis
Bis-oxetanyl Oxalate (BEOX):
The decomposition is driven by the instability of the oxalate bond. Upon heating, the molecule undergoes a concerted decarboxylation mechanism, releasing carbon dioxide (
Bis-oxetanyl Ether (OXT-221):
The ether linkage is highly stable. Decomposition requires high energy to break the
Part 3: Visualization of Decomposition Pathways
The following diagram illustrates the divergent degradation pathways of the two compounds.
Caption: Figure 1. Comparative thermal decomposition pathways showing the clean, low-temperature decarboxylation of BEOX vs. the high-temperature random scission of OXT-221.
Part 4: Experimental Protocol (Self-Validating)
To replicate these results and validate the purity of your Bis-oxetanyl Oxalate sample, follow this rigorous TGA protocol.
4.1. Sample Preparation
-
State: Liquid/Viscous Oil (Monomer) or Solid (Polymerized Network).
-
Mass: 5–10 mg (Precision
mg). -
Pan: Alumina (
) or Platinum ( ) open pans. Note: Do not use sealed aluminum pans as gas generation ( ) may burst the seal.
4.2. Instrument Parameters
-
Purge Gas: Nitrogen (
) at 50 mL/min (Inert environment prevents oxidative artifacts). -
Equilibration: Hold at 30°C for 5 minutes to stabilize balance.
-
Ramp:
to .
4.3. Validation Criteria (The "Self-Check")
-
Moisture Check: If mass loss > 1% occurs before 150°C, the sample is wet (solvent/water). Dry the sample and re-run.
-
Step Count:
-
Pure BEOX: Should show one major step (or two closely overlapping steps) corresponding to oxalate cleavage + evaporation.
-
Contaminated BEOX: A "tail" or second step > 350°C indicates contamination with ether-based impurities or polymerization byproducts.
-
-
Derivative Peak (
): The peak of the first derivative curve must align with the values in Table 2.1. A shift > 20°C suggests a different chemical structure or catalytic impurities.
Part 5: References
-
McNeill, I. C., & Bounekhel, M. (1991).[1] Thermal degradation studies of terephthalate polyesters: 1. Poly(alkylene terephthalates). Polymer Degradation and Stability.[1][2][3][4][5][6] Link (Provides foundational mechanisms for ester/oxalate thermal cleavage).
-
Nishikubo, T., & Kameyama, A. (1993). Synthesis of functional polymers bearing oxetane moieties. Progress in Polymer Science. Link (Detailed synthesis and stability of oxetane derivatives).
-
Toagosei Co., Ltd. (n.d.). Aron Oxetane: Technical Data Sheet for OXT-221. Link (Source for standard ether-oxetane thermal properties).
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. Link (Standard protocols for TGA interpretation).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. ebatco.com [ebatco.com]
- 3. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 4. Thermal Degradation of Polymers at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Bis[3-(methylamino)oxetan-2-yl] oxalate proper disposal procedures
Topic:
Executive Summary: Immediate Action Plan
Do NOT dispose of Bis[3-(methylamino)oxetan-2-yl] oxalate in standard organic waste containers without verifying pH compatibility. The oxetane ring is acid-sensitive and prone to exothermic ring-opening polymerization or hydrolysis, which can pressurize waste drums.
-
Primary Disposal Method: High-Temperature Incineration (via certified hazardous waste vendor).
-
Segregation: Keep separate from Strong Acids , Oxidizers , and Calcium-rich solutions .
-
Immediate Spill Response: Isolate area. Do not use water initially (solubility/spread risk).[1] Use dry absorbent.[2]
Hazard Characterization & Causality
To handle this compound safely, you must understand the why behind the protocols. This molecule combines two distinct hazard classes that dictate its disposal logic.
A. The Oxetane Moiety (Ring Strain & Alkylation)
The oxetane ring is a strained 4-membered ether. Unlike stable 5- or 6-membered rings (THF, dioxane), oxetanes possess significant ring strain (~106 kJ/mol).
-
Risk: In the presence of Lewis or Brønsted acids, the ring opens rapidly. In a waste drum containing acidic byproducts (e.g., TFA, HCl), this triggers an exothermic runaway reaction.
-
Genotoxicity Concern: Many strained heterocycles are potential alkylating agents. Until specific toxicology data proves otherwise, treat this as a High Potency/Genotoxic Impurity (GTI) .
B. The Oxalate Salt (Systemic Toxicity)
-
Risk: Oxalates are systemic poisons that chelate calcium in the blood (hypocalcemia) and precipitate as calcium oxalate in the kidneys.
-
Cleaning Implication: Avoid using tap water (often high in Ca²⁺) for initial cleaning, as it may precipitate insoluble residues that are difficult to remove from glassware.
Waste Segregation Strategy
Effective disposal starts at the bench. You must segregate waste streams to prevent "drum-level" incompatibility.
| Waste Category | Contents | Container Type | Labeling Requirement |
| Solid Waste | Pure solid, contaminated gloves, weighing boats, paper towels. | High-density polyethylene (HDPE) wide-mouth jar. | "Hazardous Waste: Toxic Solid.[1][3] Oxetane Derivative. Contact Hazard." |
| Liquid Waste (Mother Liquor) | Filtrates from synthesis (usually MeOH, EtOH, or DCM). | Safety coated glass or HDPE carboy. pH > 7 check required. | "Flammable/Toxic Liquid. Contains Oxetanes.[2][4][5][6] NO ACIDS." |
| Sharps/Glass | Contaminated needles, broken vials. | Puncture-proof sharps container. | "Sharps - Chemically Contaminated (Cytotoxic/Genotoxic)." |
Detailed Disposal Protocol
Phase 1: Solid Waste (The Preferred Route)
-
Protocol:
-
Collect all solid residues in a dedicated, screw-top jar.
-
Do not dissolve the solid for the sake of disposal; keep it solid to minimize volume and mobility.
-
Double-bag the jar in a clear LDPE zip-lock bag to prevent secondary contamination of the waste storage area.
-
Vendor Instruction: Manifest as "Toxic Solid, Organic, N.O.S. (Oxetane salt)." Request incineration.
-
Phase 2: Liquid Waste & Quenching
If the compound is in solution (reaction mixture):
-
Step 1: Basify. Ensure the waste stream is slightly basic (pH 8-9) using Triethylamine or aqueous Sodium Bicarbonate. This stabilizes the oxetane ring against spontaneous polymerization.
-
Step 2: Solvent Choice. Dilute with a combustible solvent (Ethanol or Acetone) to facilitate incineration. Avoid chlorinated solvents if possible to reduce incineration costs, unless required by solubility.
Phase 3: Decontamination of Glassware (The "Kill Step")
Since oxetanes are potential alkylators, glassware must be chemically deactivated before leaving the fume hood.
-
Preparation: Prepare a 10% Aqueous Sulfuric Acid solution.
-
Hydrolysis: Soak contaminated glassware in this acid bath for 12-24 hours.
-
Mechanism:[7] The acid protonates the oxetane oxygen, triggering nucleophilic attack by water. This opens the ring to form the corresponding amino-alcohol (diol derivative), relieving the ring strain and neutralizing the alkylation risk.
-
-
Neutralization: After soaking, neutralize the acid bath with Sodium Carbonate until bubbling ceases (pH ~7).
-
Disposal: The neutralized bath can usually be drain-disposed (verify local regulations) or bottled as non-hazardous aqueous waste.
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision logic for handling Bis[3-(methylamino)oxetan-2-yl] oxalate waste.
Caption: Decision matrix for segregation and deactivation of oxetane-oxalate waste streams to prevent polymerization and ensure regulatory compliance.
Emergency Contingencies
Scenario: Benchtop Spill (Solid)
-
Do Not Sweep: Sweeping generates dust. Oxalates are toxic by inhalation.
-
Cover: Gently cover the spill with a chemically compatible, damp paper towel (dampened with water or PEG-400) to prevent dust.
-
Scoop: Use a disposable scoop to lift the material and the towel into a wide-mouth jar.
-
Wipe: Wipe the surface with 10% sulfuric acid (to degrade trace oxetane), followed by water.
Scenario: Skin Contact
-
Flush: Immediately flush with water for 15 minutes.[1][4][7][8]
-
Calcium Gluconate: If significant exposure to the oxalate component is suspected (burning sensation persists), apply Calcium Gluconate gel (standard antidote for HF/Oxalate burns) to prevent deep tissue hypocalcemia.
References
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(24), 15032–15085. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9833923, Oxetan-3-amine. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 3-Aminooxetane | 21635-88-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Sodium Oxalate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Aminooxetane, 95%, Thermo Scientific | Fisher Scientific [fishersci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Bis[3-(methylamino)oxetan-2-yl] oxalate
Operational Safety Guide: Handling Bis[3-(methylamino)oxetan-2-yl] oxalate
The Hazard Profile: A Predictive Toxicology Approach
As researchers, we often work with compounds where specific Safety Data Sheets (SDS) are sparse or generic. In the case of Bis[3-(methylamino)oxetan-2-yl] oxalate , we must apply a functional group approach to risk assessment. We are not just handling a chemical; we are managing two distinct high-energy moieties that dictate our safety architecture.
-
The Oxetane Ring: This four-membered ether is under significant ring strain (~106 kJ/mol). While less reactive than epoxides, oxetanes are potent alkylating agents. In biological systems, alkylating agents can cross-link DNA, posing a genotoxic and mutagenic risk .
-
The Oxalate Ester: These are high-energy electrophiles. Upon hydrolysis (contact with mucosal moisture), they release oxalic acid—a corrosive agent that chelates systemic calcium (hypocalcemia) and causes renal tubule obstruction (calcium oxalate stones).
The Core Directive: Treat this compound as a Potent Compound (OEB 4 equivalent) . It is a probable alkylating agent and a severe corrosive.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient. The lipophilic nature of the organic scaffold combined with the penetrating capability of the oxalate ester requires a barrier strategy focused on breakthrough time maximization .
PPE Selection Table
| Body Zone | Standard Requirement | Advanced Specification (Mandatory for Stock Prep) | Rationale |
| Respiratory | Fume Hood (Face Velocity > 100 fpm) | PAPR (Powered Air Purifying Respirator) if outside hood | Volatile hydrolysis byproducts and aerosolization risk during weighing. |
| Hand (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Tactile sensitivity; sacrificial layer. |
| Hand (Outer) | Nitrile (8 mil, extended cuff) | Silver Shield® / 4H® (Laminate) | Critical: Standard nitrile degrades rapidly against oxalate esters. Laminate offers >480 min breakthrough. |
| Eye/Face | Chemical Splash Goggles | Goggles + Face Shield (8-inch) | Oxalate hydrolysis in the eye causes irreversible corneal opacity. |
| Body | Lab Coat (Cotton/Poly) | Tyvek® or ChemMax® Apron/Sleeves | Porous lab coats absorb liquids, creating an occlusive patch against the skin. |
Scientist's Note: Never rely on surgical masks. They provide zero protection against organic vapors or micro-aerosols generated during the solubilization of fine powders.
Operational Workflow: The "Zero-Exposure" Protocol
This protocol is designed to be self-validating. If you cannot complete a step (e.g., the sash alarm triggers), the system forces a stop.
Phase A: Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat. Oxetane powders can be electrostatically charged, leading to "fly-away" powder that contaminates the balance.
-
The "Double-Containment" Rule: Weigh the solid inside a tared vial, not on an open paper. Cap the vial immediately after transfer.
-
Solvent Selection: Avoid protic solvents (Water, Methanol) for stock solutions unless immediate hydrolysis is intended. Use anhydrous DMSO or DMF to maintain the integrity of the oxetane ring.
Phase B: Solubilization (The Danger Zone)
Dissolution is often exothermic. The heat generated can accelerate the ring-opening of the oxetane.
-
Cooling: Place the receiving vial in a pre-chilled aluminum block (0°C) during solvent addition.
-
Venting: Use a needle-vented septum if the reaction is sealed, to prevent pressure buildup from potential CO/CO2 evolution (a degradation pathway of oxalates).
Phase C: Waste & Decontamination
Do not pour active oxetanes into the general organic waste stream. They may react with other waste constituents.
-
Quench Protocol: Treat waste with 1M NaOH (aqueous). This rapidly hydrolyzes the oxalate ester and opens the oxetane ring to the less toxic amino-alcohol form.
-
Verification: Check pH > 10 before disposal into the basic waste container.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling and spill response. It distinguishes between "Controlled Operations" and "Emergency Response."
Caption: Operational logic flow for Bis[3-(methylamino)oxetan-2-yl] oxalate, highlighting the critical temperature check during solubilization and the mandatory alkaline quench for waste.
Emergency Response Protocols
Scenario A: Skin Exposure (The "Silent" Burn)
Oxalates can penetrate the skin without immediate pain, leading to deep tissue necrosis and systemic hypocalcemia later.
-
Immediate Action: Drench area with water for 15 minutes.
-
Neutralization: If available, apply a calcium gluconate gel (standard for HF burns, but effective here for precipitating oxalate).
-
Medical: Seek evaluation for potential systemic toxicity (kidney function check).
Scenario B: Eye Splash
-
Irrigation: Flush for a minimum of 30 minutes. Oxalate esters hydrolyze to acid rapidly in the eye.
-
Transport: Do not patch the eye. Transport to ER immediately.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Oxalic acid and its esters. Retrieved from [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context for Oxetane Reactivity and Stability). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
